7-(4-Nitrophenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-7-oxoheptanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(4-2-1-3-5-13(16)17)10-6-8-11(9-7-10)14(18)19/h6-9H,1-5H2,(H,16,17) |
InChI Key |
HYQZTEVOGIGHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
7-(4-Nitrophenyl)-7-oxoheptanoic acid chemical structure and properties
Structure, Synthesis, and Applications in Drug Discovery
Introduction & Chemical Identity
7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS: 125174-01-8 ) is a specialized functionalized fatty acid derivative utilized primarily as a pharmacophore scaffold and linker in medicinal chemistry. Structurally, it consists of a seven-carbon aliphatic chain terminated by a carboxylic acid at one end (C1) and a para-nitrobenzoyl group at the other (C7).
This compound serves as a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , where the nitro group is typically reduced to an amine to facilitate the attachment of "cap" groups, while the carboxylic acid is converted into a zinc-binding group (ZBG) such as hydroxamic acid. Its specific chain length (C7) is optimized to span the hydrophobic channel of the HDAC active site.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 7-(4-Nitrophenyl)-7-oxoheptanoic acid |
| CAS Number | 125174-01-8 |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| SMILES | O=C(O)CCCCCC(=O)C1=CC=C([O-])C=C1 |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calc.) | ~4.75 (Carboxylic acid), ~-0.2 (Conjugated ketone) |
Synthetic Methodology
While direct nitration of 7-phenyl-7-oxoheptanoic acid is possible, it predominantly yields the meta-isomer due to the deactivating nature of the carbonyl group. To achieve the requisite para-regiochemistry with high fidelity, the Stork Enamine Synthesis coupled with hydrolytic ring opening is the preferred expert protocol.
Core Reaction Pathway[4]
-
Enamine Formation: Cyclohexanone reacts with morpholine to form the enamine.
-
Acylation: The enamine attacks 4-nitrobenzoyl chloride , attaching the aryl group.
-
Ring Opening (Hydrolysis): The resulting 2-acylcyclohexanone derivative undergoes retro-Claisen-like cleavage under basic conditions to yield the linear 7-oxoheptanoic acid chain.
Figure 1: Regioselective synthesis via Stork Enamine ring-opening strategy.
Detailed Experimental Protocol
Step 1: Enamine Formation
-
Reagents: Cyclohexanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene.
-
Procedure: Reflux reagents in a Dean-Stark apparatus to remove water azeotropically. Concentrate in vacuo to yield the crude enamine (usually an oil).
Step 2: Acylation
-
Reagents: Crude Enamine (1.0 eq), 4-Nitrobenzoyl chloride (1.0 eq), Triethylamine (1.1 eq), anhydrous CHCl₃ or CH₂Cl₂.
-
Procedure: Dissolve enamine in solvent and cool to 0°C. Add acid chloride dropwise. Allow to warm to RT and stir for 12 hours. The intermediate iminium salt hydrolyzes upon workup to give 2-(4-nitrobenzoyl)cyclohexanone .
Step 3: Hydrolytic Cleavage (Critical Step)
-
Reagents: 2-(4-nitrobenzoyl)cyclohexanone, 10% NaOH (aq), Ethanol.
-
Procedure:
-
Suspend the intermediate in ethanol/NaOH mixture.
-
Reflux for 3–6 hours. The ring opens due to the thermodynamic stability of the carboxylate anion.
-
Cool to 0°C and acidify carefully with 2M HCl to pH ~2.
-
The product, 7-(4-nitrophenyl)-7-oxoheptanoic acid , precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Analytical Characterization
To validate the structure, researchers must confirm the presence of the para-substituted ring, the ketone, and the carboxylic acid.
| Technique | Diagnostic Signals (Expected) | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.0 (s, 1H, COOH) | Carboxylic acid proton (exchangeable). |
| δ 8.35 (d, J=8.8 Hz, 2H) | Aromatic protons ortho to Nitro group (deshielded). | |
| δ 8.15 (d, J=8.8 Hz, 2H) | Aromatic protons ortho to Ketone. Distinctive AA'BB' system. | |
| δ 3.05 (t, 2H) | CH₂ adjacent to the ketone (C6). | |
| δ 2.20 (t, 2H) | CH₂ adjacent to the carboxyl (C2). | |
| δ 1.3–1.7 (m, 6H) | Internal methylene chain protons. | |
| IR Spectroscopy | 1705 cm⁻¹ & 1685 cm⁻¹ | C=O stretches (Carboxylic acid dimer & Aryl ketone). |
| 1520 cm⁻¹ & 1345 cm⁻¹ | N-O stretches (asymmetric & symmetric) of the Nitro group. | |
| Mass Spectrometry | m/z 264.1 [M-H]⁻ | Negative ion mode ESI confirms molecular weight. |
Applications in Drug Development[6]
HDAC Inhibitor Precursor
The primary utility of this compound is as a precursor for "SAHA-like" (Vorinostat-like) HDAC inhibitors. The 7-carbon chain provides the optimal length to traverse the hydrophobic tunnel of the HDAC enzyme, allowing the zinc-binding group (ZBG) to chelate the active site Zn²⁺ ion.
-
Workflow:
-
Coupling: The carboxylic acid is coupled with hydroxylamine (to form hydroxamic acid) or an ortho-aminoanilide.
-
Reduction: The nitro group is reduced (using H₂/Pd-C or Fe/NH₄Cl) to an aniline.
-
Capping: The resulting amine is acylated with various "cap" groups (e.g., heteroaromatics) to confer selectivity for specific HDAC isoforms (HDAC1 vs. HDAC6).
-
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the chain length is a tunable parameter affecting degradation efficiency. This molecule provides a rigid "aryl-ketone-alkyl" motif that alters the vector of the linker compared to pure alkyl chains, potentially improving the pharmacokinetic profile or binding cooperativity.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Nitro Group Hazards: While this specific molecule is stable, organic nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.
References
-
BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Retrieved from .
-
National Institutes of Health (NIH). (2024). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. PubMed Central.[1] Retrieved from .
-
Google Patents. (2022).[2] US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators. Retrieved from .
-
ChemScene. (2024). 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid Product Data. Retrieved from .
-
BLD Pharm. (2024). Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate Data Sheet. Retrieved from .
Sources
Technical Guide: 4-Nitrophenyl Ketoacid Building Blocks for Organic Synthesis
Executive Summary
In the architecture of complex organic molecules—particularly within drug discovery and materials science—4-nitrophenyl ketoacids serve as high-value, bifunctional building blocks. Their utility stems from two distinct chemical leverages:[1][2]
-
The
-Ketoacid Moiety: A versatile electrophile capable of heterocycle formation (quinoxalines, 1,2,4-triazinones), decarboxylative couplings, and enantioselective transaminations. -
The Nitro Group: A "latent amine." It remains inert during the initial keto-acid transformations (e.g., condensation) and can be selectively reduced later to an aniline, providing a handle for late-stage functionalization, bioconjugation, or solubility tuning.
This guide focuses on the two most chemically significant members of this class: 4-Nitrophenylglyoxylic Acid (4-NPGA) and 4-Nitrophenylpyruvic Acid (4-NPPA) .
Part 1: The Core Building Blocks
4-Nitrophenylglyoxylic Acid (4-NPGA)
-
CAS: 15024-52-9 (also 14922-36-2)
-
Structure:
-
Physical State: Yellow solid, mp 113–115 °C.
-
Key Feature: The carbonyl is directly conjugated to the electron-deficient aromatic ring, making it highly electrophilic and prone to decarbonylation under radical conditions.
4-Nitrophenylpyruvic Acid (4-NPPA)
-
CAS: 119-33-5
-
Structure:
-
Key Feature: Contains a methylene spacer. This insulates the ketone from the ring, altering reactivity and making it a prime substrate for enzymatic transamination to generate non-canonical amino acids (e.g., 4-nitrophenylalanine).
Part 2: Synthesis Protocols
Expert Note: Direct nitration of phenylglyoxylic acid is often regioselective for the meta-position due to the deactivating carbonyl. Therefore, these building blocks are best synthesized via oxidation of pre-functionalized precursors.
Protocol A: Synthesis of 4-NPGA via Selenium Dioxide Oxidation
This is the industry-standard route, leveraging the Riley oxidation of 4-nitroacetophenone.
Reagents: 4-Nitroacetophenone (1.0 equiv), Selenium Dioxide (SeO
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroacetophenone (16.5 g, 100 mmol) in Pyridine (50 mL).
-
Why Pyridine? It acts as both solvent and base, preventing the polymerization of the intermediate glyoxal.
-
-
Addition: Add SeO
(12.2 g, 110 mmol) in one portion. -
Reaction: Heat the mixture to 110 °C for 6 hours. The solution will turn dark as red selenium precipitates.
-
Workup:
-
Filter the hot solution through Celite to remove metallic selenium.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with 2M NaOH (100 mL) to form the sodium salt. Wash with EtOAc (2 x 50 mL) to remove unreacted acetophenone.
-
Acidify the aqueous layer with 2M HCl to pH 1–2. The product, 4-NPGA, will precipitate.
-
-
Purification: Recrystallize from water or acetic acid/water.
Protocol B: Synthesis of 4-NPPA via Erlenmeyer Azlactone Synthesis
This route builds the carbon skeleton from 4-nitrobenzaldehyde and glycine equivalents.
Reagents: 4-Nitrobenzaldehyde, N-Acetylglycine (or Hippuric acid), Acetic Anhydride, Sodium Acetate.
Step-by-Step Methodology:
-
Azlactone Formation: Reflux 4-nitrobenzaldehyde and N-acetylglycine in acetic anhydride with anhydrous NaOAc. This yields the intermediate oxazolone (azlactone).[3]
-
Hydrolysis: Isolate the azlactone and subject it to acidic hydrolysis (3M HCl, reflux, 4h).
-
Mechanism:[4] The oxazolone ring opens to the enol form of the ketoacid, and the acetyl group is cleaved.
-
-
Isolation: Upon cooling, 4-nitrophenylpyruvic acid crystallizes.
Part 3: Synthetic Utility & Transformations[1][3]
Heterocycle Construction: Quinoxalines
The condensation of 4-NPGA with 1,2-diamines is the most robust application, yielding quinoxalinones or quinoxalines depending on the diamine structure. This reaction proceeds in water or ethanol without metal catalysts.
-
Reaction: 4-NPGA + o-Phenylenediamine
3-(4-nitrophenyl)quinoxalin-2(1H)-one.
Decarboxylative Thioamidation
Recent photocatalytic advances allow 4-NPGA to serve as a thioamide precursor.
-
Mechanism: Visible light or persulfate induces decarboxylation (
), generating a 4-nitrobenzoyl radical. This radical captures a thiuram or amine/CS species. -
Application: Synthesis of thioamide-based drugs without using Lawesson’s reagent.
The "Latent Amine" Strategy
The nitro group withstands the harsh acidic/oxidative conditions of keto-acid manipulations. Once the scaffold is built (e.g., a quinoxaline core), the nitro group is reduced (H
-
Use Case: The resulting aniline can be coupled with PEG-linkers for PROTAC development or conjugated to fluorophores.
Part 4: Visualizing the Chemistry
Workflow 1: Synthesis & Divergent Reactivity of 4-NPGA
The following diagram maps the synthesis of the building block and its transformation into three distinct chemical classes.
Caption: Synthesis of 4-NPGA and its divergent applications in heterocycle formation and radical cross-couplings.
Workflow 2: The "Latent Amine" Strategy
This diagram illustrates the strategic advantage of the nitro group, allowing late-stage functionalization.
Caption: The "Latent Amine" workflow preserves the nitrogen functionality until the core scaffold is fully assembled.
Part 5: Data Summary & Properties
| Property | 4-Nitrophenylglyoxylic Acid | 4-Nitrophenylpyruvic Acid |
| CAS Number | 15024-52-9 | 119-33-5 |
| Molecular Weight | 195.13 g/mol | 209.16 g/mol |
| Melting Point | 113–115 °C | 190–192 °C (dec) |
| Solubility | Soluble in EtOH, DMSO, dilute base. | Soluble in hot water, EtOH. |
| Acidity (pKa) | ~2.5 (COOH), ketone enhances acidity | ~3.5 (COOH) |
| Stability | Stable solid; decarboxylates >180°C | Sensitive to oxidation in solution |
| Primary Use | Quinoxaline synthesis, Photocatalysis | Enzymatic amino acid synthesis |
References
-
Sarkar, S., et al. (2024). "Visible-Light-Promoted Metal- and Photocatalyst-Free Reactions between Arylglyoxylic Acids and Tetraalkylthiuram Disulfides: Synthesis of α-Ketoamides." The Journal of Organic Chemistry. Link
-
Mondal, S., et al. (2023). "Dithiocarbamate-mediated thioamidation of arylglyoxylic acids by decarboxylative–decarbonylative C–C bond formation reactions." Organic Chemistry Frontiers. Link
-
Chen, Z.-Z., et al. (2014). "Synthesis of Quinoxalin-2(1H)-ones via Two-Component Coupling." Synlett. Link
-
Organic Syntheses. "p-Nitrobenzaldehyde (Precursor to Azlactones/Pyruvic Acid)." Org.[9] Synth. Coll. Vol. 2, p.441. Link
-
PubChem. "4-Nitrophenylglyoxylic acid (Compound Summary)." National Library of Medicine. Link
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]
- 6. 4-Nitrophenylglyoxylic acid | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 830-03-5: Acetic acid, 4-nitrophenyl ester [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Engineering Bifunctional Linkers: The Strategic Role of Nitro and Carboxylic Acid Moieties in Bioconjugation, ADCs, and PROTACs
Executive Summary
The development of advanced therapeutic modalities—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and dynamic biomaterials—relies heavily on the precision of heterobifunctional linkers. Linkers containing both a nitro group (-NO₂) and a carboxylic acid (-COOH) offer a unique, highly orthogonal chemical workspace. The carboxylic acid provides a reliable, easily activated anchor for amide bond formation, while the nitro group serves highly versatile roles: acting as a photolabile trigger (in ortho-nitrobenzyl systems), an electrophilic activator (in p-nitrophenyl esters), or an electron-withdrawing handle for nucleophilic aromatic substitution (SNAr).
This technical guide explores the mechanistic causality behind these bifunctional linkers, providing drug development professionals with field-proven insights and self-validating protocols for their application.
Mechanistic Foundations: Why Combine -NO₂ and -COOH?
The strategic pairing of a carboxylic acid and a nitro group on a single scaffold solves a fundamental challenge in bioconjugation: orthogonal reactivity .
-
The Carboxylic Acid Handle: Carboxylic acids are chemically stable under physiological conditions but can be readily activated in situ using coupling reagents (e.g., EDC/NHS, HATU, or DIC) to react with primary amines (such as lysine residues on proteins). This forms a highly stable amide bond.
-
The Nitro Group's Dual Nature: Depending on its spatial arrangement relative to other functional groups, the -NO₂ moiety dictates the linker's behavior:
-
Photocleavability: When positioned ortho to a benzylic carbon (o-nitrobenzyl), the nitro group facilitates UV-triggered linker cleavage[1].
-
Electrophilic Activation: The strong electron-withdrawing nature of the -NO₂ group stabilizes negative charge. In 4-fluoro-3-nitrobenzoic acid, it activates the adjacent C-F bond for SNAr[2]. In p-nitrophenyl esters, it creates an excellent leaving group for acylation[3].
-
Ortho-Nitrobenzyl (o-NB) Photocleavable Linkers
Photolabile linkers allow for the spatiotemporal control of payload release without relying on endogenous enzymes or pH gradients. The ortho-nitrobenzyl (o-NB) scaffold is the gold standard for this application[4].
The Norrish Type II Cleavage Mechanism
When an o-NB linker is irradiated with long-wave UV light (typically 365 nm), the molecule absorbs a photon, promoting an electron to an excited singlet state, followed by intersystem crossing to a triplet state. The excited nitro group abstracts a hydrogen atom from the adjacent benzylic position (Norrish Type II intramolecular redox reaction). This triggers a cascade that ultimately cleaves the benzylic heteroatom bond, releasing the payload and leaving behind a nitrosobenzaldehyde byproduct[5].
Causality in Experimental Design: We specifically utilize 365 nm UV light because shorter wavelengths (<300 nm) can cause severe photo-oxidation of sensitive amino acids (like methionine and tryptophan) in the conjugated protein[5].
Workflow of o-NB linker conjugation and UV-triggered payload release.
SNAr-Enabled Scaffolds for PROTAC and ADC Assembly
In the synthesis of PROTACs and DNA-Encoded Libraries (DELs), rapid, protecting-group-free conjugation is highly desirable. 4-fluoro-3-nitrobenzoic acid serves as a premier bifunctional linker for this purpose[6][7].
The SNAr / Amidation Orthogonality
The -NO₂ group strongly withdraws electron density from the aromatic ring via both inductive and resonance effects. This severely depletes electron density at the ortho position, activating the C-F bond. When an aliphatic amine (Ligand 1) is introduced, it attacks the fluorinated carbon, forming a Meisenheimer complex stabilized by the nitro group, followed by the expulsion of the fluoride ion[2].
Crucially, the -COOH group remains completely unreactive during this SNAr step. Once the SNAr is complete, the -COOH group can be activated with HATU and DIPEA to couple with a second amine (Ligand 2), finalizing the heterobifunctional molecule[7].
Stepwise PROTAC assembly via SNAr and amide coupling using a nitrobenzoic acid scaffold.
Quantitative Data & Reagent Comparison
To optimize linker selection, researchers must evaluate the primary reactivity (driven by the -COOH handle) and the secondary functionality (driven by the -NO₂ group).
Table 1: Comparative Analysis of Nitro/Carboxylic Acid Linker Modalities
| Linker Scaffold | Representative Molecule | Primary Conjugation (-COOH role) | Secondary Reactivity (-NO₂ role) | Typical Application |
| Photocleavable (o-NB) | 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | NHS-ester amidation to proteins | Photolabile trigger (Norrish Type II at 365 nm) | ADCs, Hydrogel degradation, Caged proteins[1] |
| SNAr Scaffold | 4-fluoro-3-nitrobenzoic acid | Amide coupling via HATU/DIC | EWG activating adjacent C-F for amine/thiol SNAr | PROTAC synthesis, DNA-Encoded Libraries (DELs)[7] |
| Active Ester | p-nitrophenyl anthranilate (PNPA) | Forms active ester (leaving group) | EWG stabilizing the p-nitrophenoxide leaving group | Fluorescent neoglycoproteins, bioconjugation[3] |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality and structural integrity at each phase.
Protocol A: One-Pot SNAr and Amide Coupling for PROTAC Linker Assembly
Objective: Synthesize a PROTAC intermediate using 4-fluoro-3-nitrobenzoic acid.
-
SNAr Reaction:
-
Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) and Ligand 1 (primary amine, 1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the SNAr forward without competing for the electrophilic center.
-
Stir at 40°C for 4 hours.
-
Validation Checkpoint: Analyze via LC-MS. Look for the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the SNAr product. The -COOH must remain intact.
-
-
Amide Coupling:
-
To the same reaction vessel (one-pot), add Ligand 2 (amine, 1.2 eq) and HATU (1.2 eq).
-
Rationale: HATU rapidly converts the unreacted carboxylic acid into an active O7-azabenzotriazole ester, which is immediately intercepted by Ligand 2.
-
Stir at room temperature for 2 hours.
-
Validation Checkpoint: Quench with water, extract with EtOAc, and verify the final PROTAC mass via LC-MS and structural integrity via ¹H-NMR (noting the characteristic shift of the aromatic protons on the nitrobenzene ring).
-
Protocol B: Conjugation and Photolysis of an o-NB Linker
Objective: Attach an o-NB carboxylic acid linker to a protein and trigger payload release.
-
NHS Activation:
-
Dissolve the o-NB carboxylic acid linker (1.0 eq) in anhydrous DMSO. Add EDC·HCl (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq). Stir for 2 hours at room temperature.
-
-
Protein Conjugation:
-
Prepare the target protein in 100 mM Sodium Bicarbonate buffer (pH 8.3). Rationale: A pH of 8.3 ensures that the ε-amino groups of surface lysines are partially deprotonated and highly nucleophilic.
-
Add the NHS-activated o-NB linker (10-fold molar excess) to the protein solution. Incubate for 1 hour at room temperature.
-
Remove excess linker via size-exclusion chromatography (e.g., PD-10 column).
-
-
Photolytic Cleavage:
-
Place the purified conjugate in a quartz cuvette (quartz is required as standard glass absorbs UV).
-
Irradiate with a 365 nm LED light source (approx. 10-20 mW/cm²) for 10–15 minutes.
-
Validation Checkpoint: Monitor the release of the payload via HPLC or SDS-PAGE. The 365 nm wavelength ensures the protein backbone remains undamaged during photolysis[5].
-
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: acs.
- Source: nih.
- Source: nih.
- Source: acs.
Sources
- 1. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme-Polymer Conjugates with Photocleavable Linkers for Control Over Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Solubility Profile of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid in Organic Solvents
Executive Summary
7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS: 125174-01-8; Formula: C13H15NO5) is a highly versatile bifunctional building block. Characterized by a terminal carboxylic acid, a central pentamethylene hydrophobic chain, and a highly polarizable p-nitrophenyl ketone moiety, it is increasingly utilized as a critical intermediate in organic synthesis and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2].
Because this molecule possesses distinct hydrophilic and lipophilic domains, its dissolution behavior is complex. This guide provides an authoritative, causality-driven framework for predicting and measuring the solubility of 7-(4-Nitrophenyl)-7-oxoheptanoic acid in various organic solvents, grounded in Hansen Solubility Parameters (HSP) and self-validating thermodynamic protocols.
Mechanistic Solubility Profiling: The HSP Framework
To understand why 7-(4-Nitrophenyl)-7-oxoheptanoic acid dissolves in specific solvents, we must deconstruct its cohesive energy into three Hansen Solubility Parameters (HSP): Dispersion (
-
The Carboxylic Acid Terminus (
& ) : In non-polar solvents (e.g., hexane, toluene), carboxylic acids exhibit a strong tendency to form stable, hydrogen-bonded dimers[3]. This dimerization significantly increases the apparent molecular weight and crystal lattice energy, drastically reducing solubility. To dissolve the compound, a solvent must possess a sufficiently high (hydrogen-bond accepting capacity) to outcompete and disrupt these intermolecular dimers. -
The p-Nitrophenyl Ketone Group (
) : The nitro group is highly electron-withdrawing, creating a strong permanent dipole across the aromatic ring. Solvents with high dielectric constants and strong values (like DMSO and DMF) interact favorably with this dipole via dipole-dipole interactions. -
The Pentamethylene Chain (
) : The 5-carbon aliphatic linker relies purely on London dispersion forces. While it provides some lipophilicity, the dominant polar interactions at both termini dictate the overall solubility profile.
Graphviz Diagram 1: Intermolecular interactions dictating the solvation of the target molecule.
Quantitative Solubility Data in Organic Solvents
Based on the structural causality outlined above, the solubility of 7-(4-Nitrophenyl)-7-oxoheptanoic acid across standard organic solvents can be categorized as follows. Note: Values are predictive ranges based on analog thermodynamic data at 25°C.
| Solvent Category | Specific Solvent | Dielectric Constant ( | Predicted Solubility Range | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | >50 mg/mL | Strong H-bond acceptor; disrupts COOH dimers; stabilizes the nitro dipole. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | >50 mg/mL | Excellent solvation of both the aromatic system and polar termini. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 50 mg/mL | Acts as both H-bond donor and acceptor; highly effective at solvating the ketone and acid. |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | 1 - 10 mg/mL | Moderate H-bond acceptor; sufficient to achieve partial dissolution for extractions. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 1 - 5 mg/mL | Solvates the aliphatic chain via dispersion, but poor H-bond disruption limits total solubility. |
| Non-Polar | Hexane / Heptane | 1.9 | <0.1 mg/mL | Incapable of breaking the robust carboxylic acid dimers; highly unfavorable |
Experimental Protocol: Self-Validating Thermodynamic Solubility Screening
Kinetic solubility assays often overestimate solubility due to supersaturation. For rigorous drug development and synthetic process chemistry, thermodynamic solubility via the Shake-Flask method is the gold standard[4].
To ensure absolute trustworthiness, the following protocol incorporates a self-validating equilibrium loop . You do not assume equilibrium is reached at an arbitrary time; you prove it analytically.
Step-by-Step Methodology
-
Sample Preparation : Weigh an excess amount of 7-(4-Nitrophenyl)-7-oxoheptanoic acid (e.g., 20 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition : Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Isothermal Incubation : Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 400 rpm.
-
Self-Validating Equilibrium Sampling :
-
T=24h : Withdraw a 50 µL aliquot. Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solids. Filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter. Quantify via HPLC-UV (measuring absorbance at ~254 nm for the p-nitrophenyl chromophore).
-
T=48h : Repeat the sampling process. Calculate the concentration difference (
) between 24h and 48h. -
T=72h : Repeat if necessary. Equilibrium is validated only when
between consecutive 24-hour time points [4].
-
-
Data Processing : Compare the integrated peak area of the equilibrium sample against a pre-established calibration curve (prepared in a highly soluble solvent like DMSO) to determine the absolute thermodynamic solubility in mg/mL.
Graphviz Diagram 2: Self-validating shake-flask workflow for thermodynamic solubility.
Conclusion
The solubility of 7-(4-Nitrophenyl)-7-oxoheptanoic acid is governed by the delicate interplay between its hydrophobic pentamethylene core and its highly polar termini. For synthetic applications—such as coupling reactions in PROTAC development—polar aprotic solvents (DMSO, DMF) provide the optimal thermodynamic environment by actively disrupting carboxylic acid dimerization and stabilizing the nitro-aromatic dipole. When empirical verification is required, researchers must utilize a self-validating shake-flask protocol to ensure that the measured solubility reflects true thermodynamic equilibrium rather than transient kinetic states.
References
-
Bio-protocol (2018). Determination of Thermodynamic Solubility. Licensee MDPI, Basel, Switzerland. Retrieved from: [Link]
-
Park, Kinam. Hansen Solubility Parameters. Retrieved from: [Link]
-
Hansen-Solubility.com. Consideration of Hansen Solubility Parameters. Part 2. Retrieved from: [Link]
-
National Institutes of Health (NIH) / PMC. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Retrieved from: [Link]
Sources
Commercially Available 4-Nitrophenyl Alkanoic Acid Derivatives
The following technical guide details the applications, handling, and experimental protocols for commercially available 4-nitrophenyl alkanoic acid derivatives. It is structured to address the two distinct chemical classes defined by this nomenclature: Class A (Diagnostic Substrates) and Class B (Synthetic Scaffolds) .
A Technical Guide for Assay Development and Medicinal Chemistry
Executive Summary
4-Nitrophenyl alkanoic acid derivatives constitute a dual-function chemical family in drug development.
-
The Esters (Class A): Derivatives where 4-nitrophenol is esterified to a fatty acid (e.g., p-Nitrophenyl Palmitate). These are the gold standard for lipase/esterase profiling and metabolic drug screening.
-
The Acids (Class B): Alkanoic acids substituted with a 4-nitrophenyl group (e.g., 4-(4-nitrophenyl)butanoic acid). These are critical synthetic intermediates for HDAC inhibitors, PPAR agonists, and peptidomimetics.
PART 1: The Bioanalytical Standard (Class A: p-Nitrophenyl Esters)
These derivatives are chromogenic substrates used to quantify hydrolytic enzyme activity.[1][2][3][4] Their utility relies on the "leaving group" potential of 4-nitrophenol (
1.1 Substrate Selection by Chain Length
Enzyme specificity is strictly governed by the acyl chain length of the derivative.
| Derivative | Chain Length | Primary Enzyme Target | Solubility Profile |
| 4-Nitrophenyl Acetate | C2 | Esterases (General) | Water-soluble (< 5% DMSO) |
| 4-Nitrophenyl Butyrate | C4 | Esterases / Lipases | Water-soluble (requires co-solvent) |
| 4-Nitrophenyl Octanoate | C8 | True Lipases (Interfacial) | Low aqueous solubility |
| 4-Nitrophenyl Palmitate | C16 | Pancreatic Lipases | Insoluble (Requires emulsification) |
| 4-Nitrophenyl Stearate | C18 | Long-chain Lipases | Insoluble (Requires emulsification) |
Technical Insight: "True" lipases (e.g., Pancreatic Lipase) require an oil-water interface to activate (interfacial activation). Using C2 or C4 substrates for these enzymes often yields false negatives. You must use C16/C18 substrates formulated as micelles.
1.2 The Solubility Paradox & Micelle Formulation
Long-chain derivatives (C12+) spontaneously aggregate or precipitate in aqueous buffer, leading to erratic baseline absorbance.
-
The Fix: Use a detergent-based emulsification system.[5] Sodium Deoxycholate (NaDC) or Triton X-100 are standard.
-
Critical Parameter: The substrate concentration must exceed the Critical Micelle Concentration (CMC) of the detergent to ensure the substrate is presented in a micellar form, mimicking a lipid droplet.
1.3 Protocol: High-Throughput Lipase Assay (96-Well Format)
Target: Screening for Anti-Obesity Drugs (e.g., Orlistat analogs)
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Stock Substrate: 10 mM 4-Nitrophenyl Palmitate (pNPP) in Isopropanol.
-
Emulsifier: 5 mM Sodium Deoxycholate (NaDC) + 1% Gum Arabic in Buffer.
Workflow:
-
Emulsification: Slowly add 1 part Stock Substrate to 9 parts Emulsifier solution while vortexing vigorously. Sonicate for 2 minutes to generate a stable, cloudy emulsion.
-
Plating: Add 180 µL of Emulsion to each well.
-
Equilibration: Incubate plate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of Enzyme (or Inhibitor + Enzyme mix).
-
Detection: Monitor Absorbance (
) kinetically for 20 minutes.
Validation Criteria:
-
Linearity:
for the initial velocity phase. -
Background: Blank wells (No Enzyme) must show
per minute (spontaneous hydrolysis control).
1.4 Mechanism of Action Diagram
The following diagram illustrates the interfacial activation required for long-chain derivatives.
Caption: Kinetic pathway of p-nitrophenyl palmitate hydrolysis requiring interfacial activation of the lipase enzyme.
PART 2: The Synthetic Scaffold (Class B: Phenylalkanoic Acids)
Unlike the esters, these derivatives retain the 4-nitrophenyl group on the carbon chain. They are robust building blocks for "Linker-Cap" drug design strategies, particularly for Histone Deacetylase (HDAC) Inhibitors and PROTACs .
2.1 Key Commercial Derivatives
-
4-Nitrophenylacetic Acid (CAS 104-03-0): Short linker. Used in penicillin precursor synthesis and angiogenesis inhibitors.[6][7]
-
4-(4-Nitrophenyl)butanoic Acid (CAS 7463-53-8): Optimal C4 linker for HDAC inhibitors. The chain length mimics the lysine side chain, allowing the zinc-binding group to reach the catalytic pocket.
2.2 Synthetic Utility: The "Nitro-Reduction" Strategy
The nitro group serves as a masked amine. In medicinal chemistry, these acids are often coupled to a pharmacophore first, then reduced to an aniline to create a "privileged scaffold" for further functionalization (e.g., urea formation or sulfonylation).
Reaction Scheme (HDAC Inhibitor Synthesis):
-
Coupling: 4-(4-nitrophenyl)butanoic acid + Hydroxylamine (Zinc Binding Group precursor)
Amide formation. -
Reduction: Nitro group
Aniline (using or ). -
Capping: Aniline + Aryl Isocyanate
Urea Cap (Selectivity determinant).
2.3 Protocol: Amide Coupling of 4-(4-Nitrophenyl)butanoic Acid
Target: Synthesis of an HDAC Inhibitor Precursor
Reagents:
-
4-(4-Nitrophenyl)butanoic acid (1.0 eq)
-
EDC
HCl (1.2 eq), HOBt (1.2 eq) -
Amine Partner (1.0 eq)
-
DIPEA (3.0 eq) in DMF.
Step-by-Step:
-
Activation: Dissolve the acid in dry DMF under
. Add EDC and HOBt. Stir at 0°C for 30 mins.-
Why? Pre-activation prevents racemization (if chiral centers exist) and ensures efficient ester formation.
-
-
Addition: Add the amine partner and DIPEA dropwise.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine) and saturated
(remove unreacted acid). -
Purification: Recrystallize from EtOH or flash chromatography (Hexane:EtOAc).
2.4 Synthetic Workflow Diagram
Caption: Synthetic route utilizing 4-(4-nitrophenyl)butanoic acid to construct a "Cap-Linker-Zinc Binding Group" HDAC inhibitor.
References
-
BenchChem Technical Support. (2025).[4] Standard protocol for lipase activity assay using 4-Nitrophenyl stearate.[5] BenchChem.[4] Link
-
Gupta, N., et al. (2002).[8] Simplified para-nitrophenyl palmitate assay for lipases and esterases.[2][8] Journal of Microbiological Methods. Link
-
Guthrie, J. P., et al. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution.[9] Canadian Journal of Chemistry. Link
-
Abdallah, A. E. (2026).[1][10][11] HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.[10] ResearchGate.[9] Link
-
NSR Laboratories. (2025). 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses.[6][7] NSR Labs. Link
Sources
- 1. P-nitrophenyl butyrate | 2635-84-9 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nsrlaboratories.com [nsrlaboratories.com]
- 7. nsrlaboratories.com [nsrlaboratories.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
7-(4-Nitrophenyl)-7-oxoheptanoic acid IUPAC name and synonyms
This guide provides an in-depth technical analysis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid , a specialized intermediate used in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and as a linker in proteolysis-targeting chimeras (PROTACs).
Executive Summary
7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS: 125174-01-8) is a keto-carboxylic acid characterized by a seven-carbon chain terminating in a carboxylic acid on one end and a para-nitrophenyl ketone on the other. Its structural duality—combining a reactive electrophilic ketone with a nucleophilic/acidic carboxyl tail—makes it a versatile "molecular ruler" and linker. It serves as a critical precursor for synthesizing suberoylanilide hydroxamic acid (SAHA) analogs and other zinc-binding pharmacophores where the chain length determines isoform selectivity.
Nomenclature and Identification
Accurate identification is critical for database searching and regulatory compliance. The compound is often indexed under variations of its keto-acid structure.
Identification Data
| Parameter | Value |
| IUPAC Name | 7-(4-Nitrophenyl)-7-oxoheptanoic acid |
| Common Synonyms | 6-(4-Nitrobenzoyl)hexanoic acid; 7-Oxo-7-(p-nitrophenyl)heptanoic acid; |
| CAS Number | 125174-01-8 |
| Molecular Formula | |
| Molecular Weight | 265.26 g/mol |
| SMILES | O=C(O)CCCCCC(C1=CC=C(=O)C=C1)=O |
| InChI Key | DOQWHEUDAHLEPT-UHFFFAOYSA-N (Analogous backbone) |
Chemical Structure & Logic
The molecule consists of three distinct pharmacophoric regions:
-
The Nitro-Aromatic Head: A para-nitrophenyl group. The nitro group (
) is a strong electron-withdrawing group (EWG), making the adjacent carbonyl carbon highly electrophilic and susceptible to reduction (to an amine) for further coupling. -
The Linker Chain: A saturated 6-carbon alkyl spacer (heptanoic backbone). This specific length (approx. 7–9 Å) is often optimal for spanning the channel of HDAC enzymes to reach the catalytic zinc ion.
-
The Carboxyl Tail: A carboxylic acid moiety that can be converted into esters, amides, or hydroxamic acids (zinc-binding groups).
Caption: Structural decomposition of 7-(4-Nitrophenyl)-7-oxoheptanoic acid illustrating functional modules.
Expert Synthesis Protocol
Critical Note on Regiochemistry: A naive approach might suggest Friedel-Crafts acylation of nitrobenzene (fails due to deactivation) or nitration of 7-phenyl-7-oxoheptanoic acid (yields the meta-isomer, not the desired para-isomer).
To ensure the exclusive formation of the 4-nitro (para) isomer, the Stork Enamine Synthesis followed by ring-opening cleavage is the superior, self-validating protocol.
Protocol: Enamine Acylation & Ring Cleavage
This method utilizes cyclohexanone as a latent 6-carbon chain source.
Step 1: Enamine Formation
-
Reagents: Cyclohexanone, Pyrrolidine, p-Toluenesulfonic acid (cat.), Toluene.
-
Procedure: Reflux cyclohexanone with pyrrolidine under Dean-Stark conditions to remove water.
-
Mechanism: Formation of 1-pyrrolidinocyclohexene.
Step 2: Acylation
-
Reagents: 1-Pyrrolidinocyclohexene, 4-Nitrobenzoyl Chloride , Dioxane/THF.
-
Procedure: Add acid chloride dropwise to the enamine solution at 0°C. The enamine acts as a nucleophile, attacking the acid chloride.
-
Intermediate: An iminium salt which hydrolyzes to 2-(4-Nitrobenzoyl)cyclohexanone .
Step 3: Retro-Claisen Ring Opening (The Key Step)
-
Reagents: NaOH (aq), Ethanol.
-
Procedure: Treat the cyclic diketone with base. The hydroxide attacks the non-enolized ketone (the ring carbonyl), leading to C-C bond cleavage.
-
Product: 7-(4-Nitrophenyl)-7-oxoheptanoic acid.[1]
Caption: Synthetic workflow ensuring para-regioselectivity via Stork Enamine and Retro-Claisen cleavage.
Applications in Drug Development[5][6][7][8][9][10]
HDAC Inhibitor Design
This compound is a structural homolog of the tail-linker region of Vorinostat (SAHA) .
-
Mechanism: The carboxylic acid is converted to a hydroxamic acid (
). The 4-nitrophenyl group serves as the "cap" that sits at the entrance of the HDAC active site. -
Optimization: The nitro group can be reduced to an amine (
) to attach larger, more selective cap groups (e.g., pyrimidines or indoles) via amide coupling.
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the chain length is vital for ubiquitination efficiency.
-
Utility: The 7-carbon chain provides a flexible span. The ketone moiety allows for reduction to a methylene (
) or alcohol ( ) to tune solubility and rigidity.
Analytical Characterization (Predicted)
To validate the synthesis, compare experimental data against these predicted spectral signatures.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH ) | |
| Aromatic (Ortho to Nitro) | ||
| Aromatic (Ortho to Ketone) | ||
| Internal methylene chain | ||
| IR Spectroscopy | 1710 cm⁻¹ | Carboxylic Acid C=O stretch |
| 1685 cm⁻¹ | Aryl Ketone C=O stretch | |
| 1520, 1345 cm⁻¹ | Nitro ( |
Safety and Handling
-
Hazards: As an aryl nitro compound, it may possess potential toxicity. The acid chloride precursor is corrosive.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the carboxylic acid can form dimers or absorb moisture.
-
MSDS Note: Treat as a potential skin irritant and respiratory sensitizer.
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link
-
Mai, A., et al. (2003). "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem. "7-Oxoheptanoic acid derivatives and analogs." National Library of Medicine. Link
-
BenchChem. "Friedel-Crafts Acylation Protocols and Limitations." BenchChem Technical Guides. Link
Sources
Methodological & Application
Friedel-Crafts acylation protocol for 7-(4-Nitrophenyl)-7-oxoheptanoic acid
Application Note: High-Performance Synthesis of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 7-(4-Nitrophenyl)-7-oxoheptanoic acid Primary Application: Precursor for Histone Deacetylase (HDAC) inhibitors (e.g., SAHA analogues) and bifunctional cross-linkers.
The Synthetic Challenge:
Direct Friedel-Crafts acylation of nitrobenzene is chemically forbidden under standard laboratory conditions. The strong electron-withdrawing nature of the nitro group (
The Solution: The "Scaffold-First" Protocol To bypass this limitation, this guide details a robust two-phase protocol:
-
Phase I (The Friedel-Crafts Step): Construction of the carbon skeleton (7-phenyl-7-oxoheptanoic acid) via Friedel-Crafts acylation of benzene with pimelic anhydride.
-
Phase II (The Functionalization Step): Regioselective nitration of the scaffold. Note: While the ketone group is meta-directing, this protocol optimizes conditions to isolate the para-isomer or suggests the use of para-directing precursors (e.g., toluene) followed by oxidation if strict regiocontrol is required.
Part 2: Phase I – Friedel-Crafts Acylation Protocol
Objective: Synthesis of 7-Phenyl-7-oxoheptanoic acid (The Carbon Scaffold).
Reaction Mechanism
The reaction proceeds via the generation of an acylium ion from pimelic anhydride using aluminum chloride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Benzene | Substrate/Solvent | 10.0 | Used in excess to minimize polymerization; must be anhydrous. |
| Pimelic Anhydride | Acylating Agent | 1.0 | Cyclic anhydrides yield the keto-acid directly upon workup. |
| Aluminum Chloride ( | Catalyst | 2.2 - 3.0 | >2 equiv. required: 1 for acylium generation, 1 complexes with the product's carbonyl/carboxylate. |
| Dichloromethane (DCM) | Co-solvent | N/A | Optional; improves solubility if not using neat benzene. |
| HCl (conc.)[1] / Ice | Quenching Agent | Excess | Hydrolyzes the aluminum complex. |
Step-by-Step Experimental Protocol
Step 1: Catalyst Activation
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush the system with Argon or Nitrogen.
-
Add anhydrous benzene (50 mL, or excess) and
(30 mmol) to the flask. -
Cool the suspension to 0–5°C using an ice bath.
Step 2: Electrophile Addition
-
Dissolve pimelic anhydride (10 mmol) in a minimal amount of anhydrous benzene or DCM.
-
Add the anhydride solution dropwise to the
suspension over 30 minutes. Crucial: Maintain internal temperature <10°C to prevent side reactions. -
Observation: The mixture will turn yellow/orange and evolve HCl gas (if using acid chloride) or simply darken (anhydride).
Step 3: Reaction & Reflux
-
Allow the mixture to warm to room temperature (RT) over 1 hour.
-
Heat to reflux (80°C) for 2–3 hours. This ensures thermodynamic completion and ring opening of the anhydride.
-
Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the anhydride.[2]
Step 4: Quenching & Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto a slurry of crushed ice (100 g) and concentrated HCl (10 mL) . Caution: Exothermic hydrolysis.
-
Stir vigorously for 30 minutes until the aluminum complex breaks down and two clear layers form.
-
Extraction:
-
Purification (The Acid-Base Swing):
-
Combine organic layers and extract with saturated
( mL). The product (keto-acid) moves to the aqueous phase; non-acidic impurities stay in organics. -
Discard the organic phase.
-
Acidify the aqueous bicarbonate layer with 6M HCl to pH 1. The product will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Part 3: Phase II – Nitration & Regioselectivity
Objective: Installation of the Nitro group to yield 7-(4-Nitrophenyl)-7-oxoheptanoic acid.
Critical Scientific Insight (The "Director" Problem): The carbonyl group at C7 is an electron-withdrawing group (EWG), which is meta-directing . Standard nitration of 7-phenyl-7-oxoheptanoic acid typically yields a mixture favoring the meta (3-nitro) isomer (~60-70%). To isolate the para (4-nitro) isomer, fractional crystallization is required.
Protocol for Nitration
-
Preparation: Dissolve 7-phenyl-7-oxoheptanoic acid (1.0 equiv) in concentrated
at -10°C. -
Nitration: Add fuming
(1.1 equiv) dropwise, maintaining temperature below 0°C. -
Quench: Pour onto ice.
-
Isomer Separation:
-
The crude solid is a mixture of meta/para/ortho isomers.
-
Recrystallization Strategy: Recrystallize from Ethanol/Water (9:1) . The para-isomer (4-nitro) is often less soluble and crystallizes first due to better packing symmetry compared to the meta-isomer.
-
Verification: Verify regiochemistry using
-NMR. The 4-nitro isomer shows a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region, whereas the 3-nitro shows a complex multiplet.
-
Part 4: Visualization & Workflows
Workflow Diagram: Synthesis Pipeline
Caption: Sequential workflow for the synthesis of the target keto-acid, highlighting the critical separation step required due to meta-directing effects.
Mechanism Diagram: Friedel-Crafts Acylation
Caption: Mechanistic pathway of the Friedel-Crafts acylation. Note that the product remains complexed with Aluminum Chloride until aqueous hydrolysis.
Part 5: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase I | Moisture in reagents or insufficient | Ensure Benzene is dried over Na wire; use fresh |
| Polyacylation | Highly reactive substrate. | Not an issue with Benzene/Anhydride; the ketone product deactivates the ring, preventing a second acylation. |
| Wrong Isomer (Meta) | Thermodynamic control in Phase II. | The meta-isomer is intrinsic to the chemistry of keto-nitration. Alternative: Synthesize 7-(4-methylphenyl)-7-oxoheptanoic acid (using Toluene in Phase I), then oxidize the methyl group (challenging), or accept the yield loss and recrystallize. |
| Emulsion during Workup | Aluminum salts. | Use a large excess of HCl/Ice and allow time for the aluminum salts to dissolve completely before extraction. Filter through Celite if necessary. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts Acylation).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
PubChem. (n.d.). 7-Oxo-7-phenylheptanoic acid (CID 344830). National Center for Biotechnology Information. [Link] (Verification of the scaffold structure and properties).
Sources
Application Note: Chemoselective Nitro Reduction of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
This Application Note is designed for researchers requiring a high-fidelity protocol for the chemoselective reduction of 7-(4-Nitrophenyl)-7-oxoheptanoic acid . The presence of a benzylic ketone and a terminal carboxylic acid necessitates a deviation from standard hydrogenation techniques to avoid over-reduction or solubility complications.
Introduction & Chemoselectivity Analysis[1][2][3]
The reduction of 7-(4-Nitrophenyl)-7-oxoheptanoic acid presents a classic "Chemoselectivity Triad" challenge. The molecule contains three distinct functional groups with overlapping reactivity profiles:
-
Nitro Group (
): The target for reduction to an aniline ( ). -
Benzylic Ketone (
): Highly susceptible to reduction (to alcohol or methylene) under standard catalytic hydrogenation conditions (e.g., ), especially in acidic media. -
Carboxylic Acid (
): Generally stable to mild reduction but dictates solubility and workup strategies (amphoteric product risk).
The Benzylic Risk Factor
Standard catalytic hydrogenation often fails this selectivity test. The benzylic position, activated by the aromatic ring, facilitates the reduction of the ketone to a benzylic alcohol (
Mechanistic Strategy
We prioritize Dissolving Metal Reductions (Method A) and Inorganic Sulfur Reductions (Method B). These methods operate via single-electron transfer (SET) mechanisms that are thermodynamically tuned to reduce the nitrogen-oxygen bond without possessing the potential to reduce the carbonyl bond.
Figure 1: Reaction pathway comparison highlighting the risk of over-reduction with standard hydrogenation.
Protocol A: Iron-Ammonium Chloride Reduction (The Gold Standard)
This method is the most robust for laboratory-scale synthesis. It uses zero-valent iron (
Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]
-
Substrate: 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer, reduced grade) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent System: Ethanol / Water (3:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Celite® 545, Brine.
Step-by-Step Procedure
-
Activation of Iron (Optional but Recommended):
-
Briefly wash the iron powder with 2% HCl solution, then rinse with water and ethanol. This removes surface oxides and reduces induction time. Note: Commercial "reduced" iron powder often works without this step.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate in Ethanol/Water (3:1).
-
Note: If the carboxylic acid substrate does not fully dissolve, the reaction will still proceed as the ammonium salt forms in situ, increasing solubility.
-
Add Ammonium Chloride and Iron Powder to the mixture.[1][2][3][4]
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The grey iron suspension will turn into a rusty-brown sludge (iron oxides) over 1–3 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (Mass shift:
).
-
-
Filtration (Critical Step):
-
Caution: The iron sludge can clog filters.
-
While still hot, filter the mixture through a pad of Celite® packed in a sintered glass funnel.
-
Wash the Celite pad copiously with hot Ethanol to ensure the polar amino-acid product is eluted.
-
-
Workup (Amphoteric Handling):
-
Concentrate the filtrate under reduced pressure to remove most Ethanol.
-
The remaining aqueous residue contains the product.
-
pH Adjustment: The product is an amino acid. The ketone reduces the basicity of the aniline, but the carboxylic acid remains acidic.
-
Adjust aqueous layer pH to ~3.5 – 4.0 (using dilute HCl or NaHCO₃). At this pH, the carboxylic acid is protonated (neutral) and the aniline is largely unprotonated (neutral due to conjugation), maximizing extraction into organic solvent.
-
Extract 3x with Ethyl Acetate.[5]
-
Dry combined organics over
, filter, and concentrate.[6]
-
Protocol B: Sodium Dithionite Reduction (The "Green" Alternative)
For scenarios requiring milder conditions or avoiding heavy metal waste, Sodium Dithionite (
Materials
-
Substrate: 1.0 equiv
-
Reagent: Sodium Dithionite (
) (3.0 – 4.0 equiv) -
Base: Sodium Bicarbonate (
) or Sodium Carbonate ( ) -
Solvent: THF / Water (1:1) or Dioxane / Water (1:1)
Procedure
-
Dissolution: Dissolve the substrate in THF/Water (1:1). Add mild base (
) to ensure the carboxylic acid is soluble as the carboxylate. -
Addition: Add solid Sodium Dithionite portion-wise over 20 minutes.
-
Note: The reaction is exothermic; maintain temperature < 50°C.
-
-
Reflux: Heat to mild reflux (60–70°C) for 2–4 hours.
-
Color Change: The yellow nitro solution often bleaches to colorless or pale yellow upon reduction.
-
-
Workup:
-
Evaporate the THF.
-
The aqueous layer contains the product as the carboxylate salt.
-
Acidify carefully to pH ~3–4 with 1M HCl.
-
Extract with Ethyl Acetate or n-Butanol (if solubility is an issue).
-
Analytical Validation & Expected Data
Upon isolation, the product must be validated to ensure the ketone is intact.
| Feature | 7-(4-Nitrophenyl)-7-oxoheptanoic acid (Start) | 7-(4-Aminophenyl)-7-oxoheptanoic acid (Product) |
| Appearance | Pale yellow/off-white solid | Yellow/Tan solid (oxidizes slowly in air) |
| IR Spectroscopy | ~1520, 1345 cm⁻¹ (Nitro stretch)~1685 cm⁻¹ (Ketone)~1710 cm⁻¹ (Acid) | 3300-3400 cm⁻¹ (Amine doublet) ~1680 cm⁻¹ (Ketone - retained)~1710 cm⁻¹ (Acid) |
| 1H NMR (Aromatic) | Two doublets (AA'BB' system) ~8.3 ppm & 8.1 ppm | Two doublets shift upfield: ~7.8 ppm & 6.6 ppm |
| Mass Spec (ESI) | [M-H]⁻ = 264.1 | [M-H]⁻ = 234.1 (Loss of 30 amu) |
Key QC Check: Verify the presence of the Carbonyl Carbon in 13C NMR (typically ~196-198 ppm). If this peak shifts to ~70 ppm, you have accidentally reduced the ketone to an alcohol.
Workflow Diagram
Figure 2: Operational workflow for the Iron-mediated reduction emphasizing the critical pH adjustment step.
References
-
Ramadas, K., & Srinivasan, N. (1992).[3] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Link
-
Org. Synth. Coll. Vol. 3. (1955). p-Aminobenzaldehyde (Method using Iron/Acid). Organic Syntheses. Link (Demonstrates selectivity of Iron for nitro over aldehyde/ketone).
- Moody, C. J. (1988). Selective Reduction of Nitro Groups. In Comprehensive Organic Synthesis.
-
BenchChem Application Note. Reduction of Nitro Groups to Amines using Iron in Acidic Medium. Link (General protocol adaptation).
- Entwistle, I. D., et al. (1977). Rapid catalytic transfer hydrogenation of aromatic nitro compounds. J. Chem. Soc., Perkin Trans. 1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Modular Synthesis of HDAC Inhibitors from 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
This Application Note and Protocol guide is designed for researchers utilizing 7-(4-Nitrophenyl)-7-oxoheptanoic acid as a scaffold for developing Histone Deacetylase (HDAC) inhibitors.
Introduction & Pharmacophore Rationale
The development of HDAC inhibitors (HDACi) typically follows a pharmacophore model comprising three domains: a Cap group (surface recognition), a Linker (occupying the lysine tunnel), and a Zinc-Binding Group (ZBG) (chelating the active site
7-(4-Nitrophenyl)-7-oxoheptanoic acid represents a "privileged scaffold" for this architecture due to its intrinsic structural features:
-
The Linker: The 7-oxoheptanoic chain provides a ~6–7 Å hydrophobic spacer, optimal for spanning the distance between the protein surface and the catalytic zinc ion in Class I/II HDACs. The C7-ketone introduces a specific rigidity and hydrogen-bond acceptor capability that differentiates it from the polymethylene chain of Vorinostat (SAHA).
-
The Cap Precursor: The 4-nitrophenyl moiety serves as a "masked" Cap. While the nitro group itself is rarely a final Cap, its reduction to an aniline (
) allows for the rapid library generation of diverse amide-linked Caps via high-throughput coupling. -
The ZBG Precursor: The carboxylic acid tail is readily converted into a hydroxamic acid (the gold standard ZBG) or benzamide ZBG.
Pharmacophore Mapping
The following diagram illustrates how this specific precursor maps onto the standard HDACi pharmacophore.
Caption: Structural decomposition of the precursor into functional HDACi domains.
Strategic Synthetic Workflow
We recommend a Divergent Synthesis Strategy . Rather than converting the acid to the ZBG immediately, first protect the acid and modify the nitro group. This allows for the generation of a library of inhibitors from a single batch of intermediate.[1]
The Pathway[2][3]
-
Protection: Esterification of the carboxylic acid.
-
Cap Installation: Reduction of
to , followed by acylation with various "Cap" acids (R-COOH). -
Activation: Conversion of the ester to the hydroxamic acid ZBG.
Caption: Modular workflow for generating HDAC inhibitor libraries from the core scaffold.
Detailed Experimental Protocols
Phase 1: Protection (Methyl Ester Synthesis)
Objective: Protect the carboxylic acid to prevent interference during the amine coupling steps.
-
Reagents: Starting Material (SM), Methanol (MeOH), Conc. Sulfuric Acid (
).[2] -
Procedure:
-
Dissolve 10.0 g (37.7 mmol) of 7-(4-Nitrophenyl)-7-oxoheptanoic acid in 100 mL of anhydrous MeOH.
-
Add 0.5 mL of conc.
dropwise.[2] -
Reflux at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Product
> SM). -
Cool to Room Temperature (RT) and concentrate under reduced pressure.
-
Redissolve residue in EtOAc (150 mL), wash with Sat.
(2 x 50 mL) and Brine (50 mL). -
Dry over
, filter, and concentrate. -
Yield Expectation: >90% (Yellowish solid).
-
QC Checkpoint:
NMR should show a singlet methyl peak at ~3.6 ppm.
-
Phase 2: Cap Installation (Nitro Reduction & Amide Coupling)
Objective: Convert the "dummy" nitro group into an active amine and attach the surface-recognition Cap.
Step 2A: Reduction
-
Reagents: Methyl ester intermediate, Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water. -
Rationale: We prefer Fe/
over catalytic hydrogenation ( /Pd-C) to avoid reducing the ketone at position 7 to an alcohol, which would alter the linker geometry. -
Procedure:
-
Dissolve 5.0 g (17.9 mmol) of the Methyl ester in 80 mL EtOH and 20 mL
. -
Add 4.8 g (5 eq) of
and 5.0 g (5 eq) of Fe powder. -
Heat to 80°C with vigorous stirring for 2 hours.
-
Filter hot through a Celite pad to remove iron residues. Wash pad with hot EtOH.
-
Concentrate filtrate.[2] Partition between EtOAc and water.
-
Isolate the organic layer, dry, and concentrate to yield the Aniline intermediate .
-
Step 2B: Library Diversification (Amide Coupling)
-
Reagents: Aniline intermediate, Diverse Carboxylic Acids (e.g., Phenylacetic acid, Nicotinic acid), HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve 1.0 eq of Aniline intermediate in DMF (0.2 M concentration).
-
Add 1.2 eq of the desired "Cap" Acid.
-
Add 1.5 eq HATU and 2.0 eq DIPEA.
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), Sat.
, and Brine.[2] -
Purify via flash column chromatography if purity < 95%.
-
Phase 3: ZBG Installation (Hydroxamic Acid Formation)
Objective: Convert the methyl ester into the bioactive hydroxamic acid.
-
Critical Note: This reaction is equilibrium-driven. Using anhydrous conditions and excess hydroxylamine drives it to completion.
-
Reagents: Coupled Ester Intermediate, Hydroxylamine hydrochloride (
), KOH, Methanol. -
Procedure:
-
Preparation of Hydroxylamine: In a separate flask, dissolve
(10 eq) in minimal MeOH. Add KOH (10 eq) dissolved in minimal MeOH at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate (free ) immediately. -
Add the filtrate to the Coupled Ester Intermediate (1 eq) dissolved in MeOH/THF (1:1).
-
Stir at RT for 1–2 hours. Monitor by HPLC (Hydroxamic acids are more polar than esters).
-
Quenching: Carefully acidify to pH ~6–7 using 1N HCl. Do not go below pH 5 to avoid hydrolysis.
-
Isolation: Concentrate to remove organics. The product often precipitates from the aqueous residue. If not, extract with EtOAc (3x).
-
Purification: Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) is recommended for biological grade purity.
-
Quality Control & Data Presentation
Expected Analytical Data
For a representative compound (where Cap = Phenylacetyl):
| Parameter | Specification | Method |
| Purity | > 95% | HPLC (254 nm) |
| Identity | Mass [M+H]+ matches theoretical | LC-MS |
| ZBG Signal | Broad singlet ~10.5 ppm (NH-OH) | |
| Linker Signal | Triplet ~2.9 ppm ( | |
| Residual Metal | < 10 ppm (Fe/Pd) | ICP-MS (if for in vivo) |
Troubleshooting Guide
-
Problem: Low yield in Hydroxaminolysis.
-
Cause: Hydrolysis of ester to carboxylic acid instead of hydroxamic acid.
-
Solution: Ensure reagents are anhydrous.[2] Increase equivalents of
.
-
-
Problem: Reduction of Ketone during Step 2A.
-
Cause: Over-reduction.
-
Solution: Strictly control temperature (do not exceed 80°C) or switch to
reduction.
-
References
-
Design and synthesis of histone deacetylase inhibitors. Miller, T. A., et al. Journal of Medicinal Chemistry, 2003. Link
-
Synthesis of benzoxazole-based vorinostat analogs and their antiproliferative activity. Kokotos, G., et al. Bioorganic Chemistry, 2021.[3] Link
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein J. Org. Chem., 2022.[4][5][6][7] Link
-
Comparison of Synthetic Methodologies for 7-oxoheptanoic acid derivatives. BenchChem Application Notes, 2025. Link
Sources
- 1. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of benzoxazole-based vorinostat analogs and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid Hydroxamates (Keto-SAHA Analogs)
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the rational design and synthesis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid-based SAHA analogs .
Unlike standard protocols that assume commodity starting materials, this guide addresses the specific challenges of working with keto-linker pharmacophores —specifically the risk of oxime formation during hydroxamination and the regiochemical constraints of synthesizing the nitro-aryl scaffold.
Abstract & Rationale
Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is a pan-HDAC inhibitor featuring a hydrophobic polymethylene linker. While effective, the alkyl chain is metabolically labile. Introducing a ketone functionality into the linker (specifically at the C7 position relative to the hydroxamate) increases rigidity and alters the metabolic profile.
This protocol focuses on the 7-(4-Nitrophenyl)-7-oxoheptanoic acid scaffold. The 4-nitrophenyl "cap" serves as a strong electron-withdrawing probe, influencing the zinc-binding affinity of the hydroxamate via long-range electronic effects, and acts as a precursor for amino-aryl analogs.
Key Synthetic Challenges
-
Chemoselectivity: The scaffold contains a ketone and a carboxylic acid.[1] Reacting with hydroxylamine (
) risks forming an oxime at the ketone instead of the desired hydroxamic acid . -
Regiochemistry: Direct nitration of 7-oxo-7-phenylheptanoic acid yields the meta (3-nitro) isomer due to the deactivating nature of the ketone. The para (4-nitro) scaffold requires specific coupling strategies.
Chemical Retrosynthesis & Strategy
The synthesis is divided into two phases:
-
Scaffold Assembly: Generating the 4-nitro-keto-acid linker.
-
Functionalization: Converting the carboxylic acid to the hydroxamic acid (ZBG) without disturbing the ketone.
Figure 1: Retrosynthetic logic. Note that direct nitration is avoided to ensure para-substitution.
Protocol 1: Synthesis of the Scaffold (Reference Method)
Note: If the 7-(4-Nitrophenyl)-7-oxoheptanoic acid scaffold is purchased commercially, skip to Protocol 2.
Objective: Synthesize the linker with the nitro group strictly in the para position. Method: Pd-Catalyzed Negishi Coupling (Tolerates Nitro groups better than Grignards).
Materials
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Ethyl 6-bromohexanoate
-
Zinc dust (activated)
- (Catalyst, 5 mol%)
-
THF (anhydrous)
Step-by-Step Procedure
-
Zinc Insertion: Under Argon, activate Zinc dust with 1,2-dibromoethane in THF. Add Ethyl 6-bromohexanoate dropwise at 40°C to form the organozinc iodide (Ethyl 6-(iodozinc)hexanoate). Stir for 3 hours.
-
Coupling: In a separate flask, dissolve 4-Nitrobenzoyl chloride and
in THF. -
Addition: Transfer the organozinc solution to the acid chloride solution via cannula at 0°C.
-
Reaction: Stir at room temperature for 12 hours. The mild conditions preserve the nitro group.
-
Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the free acid: 7-(4-Nitrophenyl)-7-oxoheptanoic acid .
Protocol 2: Hydroxamination (The "SAHA" Functionalization)
Objective: Convert the carboxylic acid to a hydroxamic acid without forming the oxime at the C7 ketone.
Method: Mixed Anhydride Coupling (Ethyl Chloroformate). Rationale: This method operates at low temperatures (-10°C to 0°C), which kinetically favors the reaction of hydroxylamine with the highly reactive mixed anhydride over the less reactive ketone.
Reagents & Equipment
| Reagent | Role | Purity/Grade |
| 7-(4-Nitrophenyl)-7-oxoheptanoic acid | Substrate | >98% (HPLC) |
| Ethyl Chloroformate (ECF) | Activator | 99% |
| Triethylamine (TEA) | Base | Dry, distilled |
| Hydroxylamine Hydrochloride | Nucleophile Source | 99% |
| Potassium Hydroxide (KOH) | Base for NH2OH | Pellets, crushed |
| Methanol (MeOH) | Solvent | Anhydrous |
| THF | Solvent | Anhydrous, Inhibitor-free |
Step-by-Step Methodology
Step A: Preparation of Free Hydroxylamine (Fresh)
Hydroxylamine is unstable as a free base. Prepare immediately before use.
-
Dissolve Hydroxylamine HCl (1.5 equiv) in minimal anhydrous MeOH .
-
Dissolve KOH (1.5 equiv) in minimal anhydrous MeOH .
-
Cool both solutions to 0°C.
-
Add the KOH solution to the Hydroxylamine solution dropwise.
-
Stir for 15 minutes at 0°C. A white precipitate (KCl) will form.
-
Critical Step: Filter the mixture rapidly through a cold fritted funnel to remove KCl. Keep the filtrate (free
in MeOH) on ice.
Step B: Activation of the Scaffold
-
Dissolve 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Add TEA (1.2 equiv).
-
Cool the solution to -10°C (Salt/Ice bath).
-
Add Ethyl Chloroformate (1.1 equiv) dropwise over 10 minutes.
-
Observation: The solution will become cloudy as Triethylamine Hydrochloride precipitates.
-
-
Stir at -10°C for 20 minutes . Do not over-stir, or the anhydride may decompose.
Step C: Coupling
-
Add the cold Hydroxylamine filtrate (from Step A) to the activated mixed anhydride (Step B) in one portion.
-
Note: Gas evolution (
) may occur.
-
-
Allow the mixture to stir at 0°C for 1 hour , then slowly warm to room temperature over 2 hours.
-
Control: Do not heat. Heat promotes oxime formation at the ketone.
-
Step D: Workup & Purification[1][2]
-
Concentrate the solvent to ~20% volume under reduced pressure (Rotavap, <30°C).
-
Pour the residue into ice-cold water (50 mL per gram of substrate).
-
Acidify carefully to pH 4-5 using 1M HCl.
-
Observation: The hydroxamic acid should precipitate as an off-white/yellow solid.
-
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water and cold diethyl ether (to remove unreacted organic impurities).
-
Crystallization: Recrystallize from Acetonitrile/Water or Methanol/Ether .
-
Avoid: Silica gel chromatography if possible, as hydroxamic acids stick to silica and chelate metal impurities.
-
Quality Control & Validation
Data Summary Table
| Parameter | Expected Value | Method |
| Appearance | Pale yellow solid | Visual |
| Yield | 65 - 80% | Gravimetric |
| Melting Point | 145 - 155°C (Decomp) | Capillary |
| Mass Spec (ESI-) | [M-H]- = 293.1 | LC-MS |
| Iron(III) Test | Deep Red/Purple Complex | Qualitative ( |
Structural Confirmation (NMR)
-
NMR (DMSO-
):-
10.3 ppm (s, 1H, -NH OH) - Broad singlet, disappears with
. - 8.7 ppm (s, 1H, -NOH ) - Broad singlet.
-
8.3 ppm (d, 2H, Ar-H ortho to
). - 8.1 ppm (d, 2H, Ar-H ortho to C=O).
- 3.0 ppm (t, 2H, -CH 2-C=O).
- 1.9 ppm (t, 2H, -CH 2-CONHOH).
-
10.3 ppm (s, 1H, -NH OH) - Broad singlet, disappears with
-
Absence of Oxime: Check for absence of signals corresponding to
. The ketone carbonyl carbon should appear in NMR at ~198 ppm.
Biological Context: Binding Mechanism
The target molecule functions as a "Zinc Clamp." The hydroxamic acid chelates the Zinc ion at the bottom of the HDAC active site, while the 4-nitrophenyl group sits at the surface (Cap region).
Figure 2: Pharmacophore mapping of the synthesized analog within the HDAC active site.
Troubleshooting & Safety
-
Red Coloration: If the final product turns red during workup, it indicates contamination with Iron (Fe). Hydroxamic acids are siderophores. Use glass-distilled water and avoid metal spatulas.
-
Explosion Hazard: Hydroxylamine is potentially explosive upon heating. Never heat the reaction mixture above 40°C. 4-Nitro compounds can be energetic; handle dry solids with care.
-
Low Yield: If yield is low, check the pH during precipitation. Hydroxamic acids are amphoteric; they are soluble at very low pH (protonated) and high pH (deprotonated). pH 5-6 is optimal for precipitation.
References
-
Negishi Coupling for Functionalized Ketones: Zhu, L., et al. "Recent advances in the Negishi coupling reaction." Journal of Organometallic Chemistry (2023).
-
General Hydroxamic Acid Synthesis (Mixed Anhydride): Reddy, A. S., et al. "A convenient method for the preparation of hydroxamic acids." Tetrahedron Letters (2000).
-
SAHA Analog Structure-Activity Relationships: Bieliauskas, A. V., et al. "Isoform-selective histone deacetylase inhibitors." Chemical Society Reviews (2008).
-
Friedel-Crafts Limitations on Nitrobenzene: Olah, G. A.[3] "Friedel-Crafts and Related Reactions." Wiley-Interscience.
-
Benchchem Protocol for 7-oxoheptanoic acids: Benchchem Application Notes (2025).
Sources
Application Note: Optimized Amide Coupling Protocols for 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Scope: Physicochemical profiling, mechanistic causality, and self-validating protocols for the amide derivatization of 7-(4-Nitrophenyl)-7-oxoheptanoic acid.
Physicochemical Profiling & Mechanistic Insights
7-(4-Nitrophenyl)-7-oxoheptanoic acid is a high-value synthetic building block frequently utilized in medicinal chemistry and chemical biology[1]. Structurally, it features a terminal carboxylic acid separated from an electron-withdrawing p-nitrophenyl ketone by a flexible 5-carbon aliphatic spacer.
Understanding the structural causality of this molecule is critical for selecting the correct amide coupling conditions:
-
Electronic Insulation: The five methylene groups (C2–C6) completely insulate the C1 carboxylic acid from the inductive electron-withdrawing effects of the p-nitrophenyl group. Consequently, the acid behaves as a standard, unhindered aliphatic carboxylic acid (estimated pKa ~4.8).
-
Steric Accessibility: The primary nature of the carboxylic acid ensures rapid electrophilic activation. However, highly reactive, unhindered acids are uniquely susceptible to forming unreactive N-acylurea byproducts if activated by carbodiimides (e.g., DCC, DIC) in the absence of a superior nucleophilic additive.
-
Chemoselectivity: The C7 ketone and the nitroaromatic ring are highly stable to standard mild coupling reagents and non-nucleophilic bases (such as DIPEA or TEA). Enolization at the C6 position is negligible under these conditions.
To prevent over-activation and subsequent byproduct formation, we rely on uronium salts (e.g., HATU) for discovery-scale synthesis[2], and phosphonic anhydrides (e.g., T3P) for process-scale scale-up[3].
Fig 1: Mechanistic pathway of HATU-mediated amide bond formation.
Quantitative Data: Coupling Reagent Selection
The selection of a coupling reagent must balance yield, reaction kinetics, and scalability. The table below summarizes the empirical performance of three standard activating systems for this specific substrate.
| Coupling System | Base | Solvent | Typical Yield | Reaction Time | Byproduct Profile | Scalability |
| HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | >90% | 1–2 hours | Water-soluble (HOAt) | Low (Cost/Explosive risk) |
| EDC·HCl / HOBt | DIPEA (3.0 eq) | DCM/DMF | 80–85% | 4–12 hours | Water-soluble | High |
| T3P (50% in EtOAc) | TEA (3.0 eq) | EtOAc | 85–90% | 2–6 hours | Highly water-soluble | Very High |
Note: T3P is highly recommended for late-stage process scale-up due to its low toxicity, lack of explosive intermediates, and the ease of byproduct removal via simple aqueous extraction[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent addition order is explicitly defined to prevent known failure modes, such as the guanidinylation of the amine[2].
Protocol A: High-Yield Discovery Scale (HATU / DIPEA)
Best for: Milligram to low-gram scale synthesis, library generation, and coupling with sterically hindered or electronically deactivated amines.
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a dry, round-bottom flask with 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 eq). Dissolve in anhydrous DMF to achieve a concentration of 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: DIPEA is sterically hindered and non-nucleophilic. It fully deprotonates the carboxylic acid without competing with the amine during the aminolysis step.
-
-
Amine Addition: Add the target primary or secondary amine (1.2 eq) to the stirring solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in a single portion.
-
Causality: Adding HATU after the amine ensures that the transient HOAt active ester is immediately intercepted by the amine. If HATU is mixed with the amine before the acid is deprotonated, irreversible guanidinium byproducts will form[2].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
Fig 2: Step-by-step workflow for the amide coupling process.
Protocol B: Process-Scale Scale-Up (T3P / TEA)
Best for: Multi-gram to kilogram scale synthesis where chromatography must be avoided.
Step-by-Step Methodology:
-
Preparation: Suspend 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 eq) and the target amine (1.05 eq) in ethyl acetate (EtOAc, 0.5 M).
-
Base Addition: Add Triethylamine (TEA, 3.0 eq). Stir for 10 minutes at room temperature.
-
Activation: Dropwise add Propylphosphonic anhydride (T3P, 50% wt. solution in EtOAc, 1.2 eq) over 15 minutes to control the mild exotherm.
-
Propagation: Stir the reaction at room temperature for 4–6 hours.
-
Workup: Wash the organic phase directly with water (2 × 50 mL), 1 M HCl (if the amine is not acid-sensitive), saturated NaHCO₃, and brine. The T3P byproducts are entirely water-soluble, typically yielding analytically pure amide upon solvent evaporation[3].
Quality Control & Self-Validation Metrics
To ensure the integrity of the coupling, utilize the following in-process checks:
-
Visual Cues: The starting material imparts a distinct pale yellow hue to the solution due to the p-nitrophenyl chromophore. This color should persist throughout the reaction and is an excellent visual marker for tracking the product during liquid-liquid extraction.
-
TLC Monitoring: Using a 5–10% MeOH in DCM solvent system, the starting carboxylic acid will exhibit a low retention factor (Rf ~0.2) and severe streaking. The resulting amide will migrate significantly higher (Rf ~0.5–0.7) as a tight, strongly UV-active spot (254 nm).
-
LC-MS Validation: The theoretical exact mass of 7-(4-Nitrophenyl)-7-oxoheptanoic acid is 265.10 Da. Prior to coupling, confirm the presence of the [M-H]⁻ ion at m/z 264.1 in negative ESI mode. Post-coupling, monitor for the disappearance of this peak and the emergence of the corresponding product mass in positive ESI mode.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. Available at:[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]
Sources
intramolecular cyclization of 7-(4-aminophenyl)-7-oxoheptanoic acid
Application Note: High-Dilution Intramolecular Macrolactamization of 7-(4-aminophenyl)-7-oxoheptanoic Acid
Executive Summary & Scientific Rationale
This application note details the protocol for the intramolecular cyclization of 7-(4-aminophenyl)-7-oxoheptanoic acid (Structure: p-H₂N-C₆H₄-C(=O)-(CH₂)₅-COOH).
Chemical Context: Unlike ortho-substituted amino-ketones which readily form fused heterocycles (e.g., indoles, quinolines) via facile 5- or 6-membered ring closures, the para-substitution pattern of this substrate imposes significant geometric constraints. The target transformation is a macrolactamization , yielding a [7.6]paracyclophane-like lactam . This scaffold is a privileged structure in specific kinase inhibitors and macrocyclic peptide mimetics but is thermodynamically challenging to synthesize due to high entropic barriers and ring strain.
Mechanism of Action: The reaction proceeds via the activation of the terminal carboxylic acid, followed by the nucleophilic attack of the para-aniline nitrogen.
-
Challenge: The distance between the nucleophile (amine) and electrophile (activated acid) favors intermolecular dimerization (polymerization) over intramolecular cyclization at standard concentrations.
-
Solution: This protocol utilizes Pseudo-High Dilution (PHD) techniques combined with high-efficiency coupling reagents (HATU/HOAt) to kinetically favor the unimolecular ring-closing pathway.
Critical Experimental Design
To ensure reproducibility and high yield, the following parameters are non-negotiable:
| Parameter | Specification | Scientific Justification |
| Concentration | < 1.0 mM (Final) | Critical to suppress intermolecular dimerization ( |
| Addition Rate | Slow (Syringe Pump) | Maintains a low steady-state concentration of the activated intermediate. |
| Coupling Agent | HATU or FDPP | Fast activation kinetics are required to capture the transient conformation suitable for cyclization. |
| Solvent | DMF or DCM/DMF (9:1) | High solubility prevents precipitation of the polar zwitterionic starting material. |
| Base | DIPEA (3-4 equiv) | Ensures the aniline is deprotonated and nucleophilic. |
Detailed Protocol: Macrolactamization Workflow
Phase A: Reagent Preparation
-
Substrate Stock Solution (Solution A): Dissolve 1.0 eq (e.g., 235 mg, 1.0 mmol) of 7-(4-aminophenyl)-7-oxoheptanoic acid in 10 mL of dry DMF. Add 2.0 eq of DIPEA.
-
Activation Cocktail (Solution B): Dissolve 1.2 eq of HATU (or FDPP for reduced epimerization risk, though less relevant here) and 1.0 eq of HOAt in 100 mL of dry DMF/DCM (1:1).
Phase B: The Pseudo-High Dilution Cyclization
-
System Setup: Equip a 1 L 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (optional, usually RT is sufficient), and a nitrogen inlet.
-
Base Solvent: Add 400 mL of dry DCM (or DMF) to the flask. Add 2.0 eq of DIPEA.
-
Priming: Heat the solvent to 30°C (or maintain RT) with vigorous stirring.
-
Dual-Stream Addition (The "Simultaneous Drip"):
-
Load Solution A (Substrate) into Syringe 1.
-
Load Solution B (Coupling Agent) into Syringe 2. Note: Keeping them separate prevents premature activation at high local concentrations.
-
Using a dual-syringe pump, add both solutions simultaneously into the large solvent volume over 8–12 hours .
-
Tip: The needle tips should be submerged or placed in the vortex to ensure immediate dispersion.
-
-
Aging: After addition is complete, stir the reaction for an additional 12 hours.
Phase C: Workup & Purification
-
Concentration: Remove the bulk solvent (DCM/DMF) under reduced pressure (Rotavap). Caution: DMF requires high vacuum and moderate heat (50°C).
-
Extraction: Redissolve the oily residue in EtOAc (100 mL). Wash sequentially with:
-
5% LiCl (aq) (3x) – Critical for removing residual DMF.
-
5% Citric Acid (aq) (2x) – Removes unreacted amine/dimers.
-
Sat. NaHCO₃ (2x) – Removes unreacted acid.
-
Brine (1x).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0% → 5% MeOH in DCM. The macrocycle typically elutes before the linear dimer due to the lack of free H-bond donors/acceptors (internal hydrogen bonding).
-
Data Validation & Expected Results
| Analytical Method | Expected Observation (Cyclized Product) | Diagnostic Failure Mode (Linear Dimer) |
| HRMS (ESI+) | [M+H]⁺ = 218.11 (Calculated for C₁₃H₁₅NO₂) | [M+H]⁺ = 453.2 (Dimer) or 236.1 (Hydrolyzed Acid) |
| ¹H NMR | Downfield Shift of Amide NH: Typically > 9.0 ppm due to transannular H-bonding. Diastereotopic Protons: The CH₂ protons in the chain may split into complex multiplets due to ring rigidity. | Broad signals; Amide NH typically 7.5–8.5 ppm. Simple triplets for CH₂ chain. |
| IR Spectroscopy | Amide I & II: Distinct bands at ~1650 cm⁻¹ and ~1540 cm⁻¹.[1][2] Absence of broad OH stretch (2500-3300 cm⁻¹). | Presence of Carboxylic Acid C=O (~1710 cm⁻¹) and broad OH. |
Mechanistic Pathway & Logic (Visualization)
The following diagram illustrates the kinetic competition between the desired intramolecular cyclization and the unwanted intermolecular dimerization.
Figure 1: Kinetic partitioning in macrolactamization. High dilution favors the path through the conformational folding transition state (Green), while high concentration drives intermolecular polymerization (Red).
Troubleshooting & Critical Notes
-
Variant Note (Ortho-Isomer): If your substrate is actually 7-(2-aminophenyl)-7-oxoheptanoic acid (ortho-isomer), do not use this protocol. The ortho-isomer will undergo facile intramolecular condensation to form 1-benzazocin-5-one derivatives or, upon reduction, indole/quinoline scaffolds. High dilution is not required for the ortho-isomer.
-
Solubility Issues: If the starting material is insoluble in DCM, use pure DMF. However, DMF is harder to remove and can cause hydrolysis during workup if the water bath is too hot (>60°C).
-
Yield Optimization: If yields are low (<30%), consider adding Ti(OiPr)₄ (Lewis Acid) to template the cyclization, although this is more common for esterifications. Alternatively, switch to the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) which often favors lactamization over dimerization.
References
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations and Macrolactamizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911–939. [Link]
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189–250. [Link]
-
Blair, L. M., & Sperry, J. (2013). Natural Products Containing a Nitrogen-Bridgehead: Structures, Synthesis, and Bioactivity. Journal of Natural Products, 76(4), 794–812. [Link]
-
Roxburgh, C. J. (2019). Syntheses of medium sized rings and macrocycles by intramolecular Friedel–Crafts reactions. Tetrahedron, 75(43), 130635. [Link]
Sources
Application Notes and Protocols for the Derivatization of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid in Peptidomimetic Design
Introduction: A Versatile Scaffold for Modern Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability[1][2]. The strategic design of peptidomimetic scaffolds is therefore of paramount importance. 7-(4-Nitrophenyl)-7-oxoheptanoic acid emerges as a particularly compelling starting material in this context. Its unique trifunctional architecture—a terminal carboxylic acid, a central ketone, and an aromatic nitro group—provides a versatile platform for the synthesis of a diverse array of peptidomimetic structures.
The carboxylic acid serves as a classical handle for amide bond formation, allowing for the facile incorporation of amino acids or other amine-containing building blocks. The ketone functionality opens the door to further modifications, most notably through reductive amination, enabling the introduction of diverse side chains and the creation of novel backbone isosteres. Finally, the 4-nitrophenyl group is not merely a passive structural element; it can act as a pharmacophore, engaging in specific interactions with biological targets, or serve as a bioreductive trigger for targeted drug release in hypoxic environments, such as those found in solid tumors[3][4][5].
This application note provides a detailed guide for the derivatization of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, offering field-proven insights and step-by-step protocols for its two primary modes of modification: amide bond formation at the carboxylic acid terminus and reductive amination at the ketone. We will explore strategies to address the chemoselectivity challenges inherent in this multifunctional molecule and provide a framework for its successful application in the synthesis of novel peptidomimetics.
Strategic Derivatization Pathways
The derivatization of 7-(4-Nitrophenyl)-7-oxoheptanoic acid can be strategically approached through two principal pathways, targeting either the carboxylic acid or the ketone functionality. The choice of pathway will depend on the desired final structure of the peptidomimetic.
Figure 1: Primary derivatization strategies for 7-(4-Nitrophenyl)-7-oxoheptanoic acid.
Pathway 1: Amide Bond Formation at the Carboxylic Acid
The formation of an amide bond is a fundamental transformation in peptide and peptidomimetic synthesis. The carboxylic acid of 7-(4-Nitrophenyl)-7-oxoheptanoic acid can be activated to react with a primary or secondary amine, such as an amino acid ester, to form a stable amide linkage. A key consideration in this process is the potential for side reactions involving the ketone. While generally less reactive than an activated carboxylic acid, the ketone can still participate in undesired reactions under certain conditions. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure chemoselectivity.
Protocol 1: EDC/HOBt-Mediated Amide Coupling (Solution-Phase)
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as a cost-effective and reliable method for amide bond formation. HOBt acts as an additive to suppress racemization and improve reaction efficiency.
Rationale for Reagent Selection:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The water-soluble urea byproduct simplifies purification.
-
HOBt (1-Hydroxybenzotriazole): Reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the amine starting material, as well as to facilitate the reaction.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 eq) and the desired amine (e.g., an amino acid methyl ester hydrochloride, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Activation: Add HOBt (1.2 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants; aprotic nature prevents interference. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions; warming allows for efficient coupling. |
| Stoichiometry | Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | Slight excess of amine and coupling reagents ensures complete consumption of the starting acid. |
| Monitoring | TLC, LC-MS | To track the disappearance of starting materials and the formation of the product. |
Table 1: Key parameters for EDC/HOBt-mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling (Solution-Phase)
For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more potent activating agent like HATU may be required.
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that rapidly forms an active ester with the carboxylic acid, leading to high yields and low racemization.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described for the EDC/HOBt coupling.
Pathway 2: Reductive Amination at the Ketone
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. This pathway allows for the introduction of diverse functionalities at the core of the peptidomimetic scaffold, utilizing the ketone of 7-(4-Nitrophenyl)-7-oxoheptanoic acid. The key challenge in this transformation is the selective reduction of the intermediate imine in the presence of the carboxylic acid and the aromatic nitro group.
Figure 2: Workflow for the reductive amination of 7-(4-Nitrophenyl)-7-oxoheptanoic acid.
Protocol 3: One-Pot Reductive Amination with Sodium Cyanoborohydride
This protocol employs sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of less reactive carbonyl groups.
Rationale for Reagent Selection:
-
Sodium Cyanoborohydride (NaBH₃CN): A hydride donor that is stable in mildly acidic conditions, which are optimal for imine formation. It selectively reduces the protonated imine (iminium ion) much faster than the ketone, ensuring high chemoselectivity[6][7][8]. The aromatic nitro group is generally stable under these conditions.
-
Methanol (MeOH): A suitable solvent that facilitates both imine formation and the reduction step.
-
Acetic Acid (AcOH): Used to maintain a mildly acidic pH (around 4-5), which catalyzes imine formation without fully protonating the amine nucleophile.
Experimental Protocol:
-
Reaction Setup: To a solution of 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 eq) and the desired primary amine (e.g., an amino acid, 1.5 eq) in methanol, add 3Å molecular sieves to absorb the water formed during imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
pH Adjustment: Carefully add glacial acetic acid dropwise to maintain the pH between 4 and 5 (monitor with pH paper).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to isolate the desired amino acid derivative.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ion reduction over the ketone and stable in mildly acidic conditions. |
| Solvent | Methanol | Good solvent for reactants and compatible with the reducing agent. |
| pH | 4-5 (maintained with Acetic Acid) | Optimal for imine formation and subsequent selective reduction. |
| Dehydrating Agent | 3Å Molecular Sieves | Removes water to drive the imine formation equilibrium towards the product. |
| Monitoring | LC-MS | Essential for tracking the formation of the desired product and any potential side products. |
Table 2: Key parameters for one-pot reductive amination.
Chemoselectivity Considerations:
The primary challenge in the derivatization of 7-(4-Nitrophenyl)-7-oxoheptanoic acid is achieving chemoselectivity.
-
Amide Coupling: Standard coupling reagents like EDC and HATU are highly selective for the carboxylic acid over the ketone. The electrophilicity of the activated carboxylic acid is significantly greater than that of the ketone carbonyl carbon.
-
Reductive Amination: The success of this reaction hinges on the selective reduction of the iminium ion. NaBH₃CN is well-suited for this purpose as its reducing power is attenuated, making it less likely to reduce the ketone or the aromatic nitro group[9]. It is crucial to maintain the reaction at a mildly acidic pH to favor iminium ion formation and its subsequent reduction.
Solid-Phase Synthesis Strategies
For the construction of larger peptidomimetic libraries, solid-phase synthesis offers significant advantages in terms of efficiency and purification. 7-(4-Nitrophenyl)-7-oxoheptanoic acid can be incorporated into a solid-phase synthesis workflow.
Immobilization Strategy:
The carboxylic acid of 7-(4-Nitrophenyl)-7-oxoheptanoic acid can be attached to a suitable resin, such as a Wang or Rink amide resin, using standard coupling protocols (e.g., DIC/HOBt). Once immobilized, the ketone functionality is available for on-resin reductive amination with a series of amino acids or other building blocks. Alternatively, pre-formed amide derivatives of the title compound can be synthesized in solution and then attached to a resin through a suitable linker for further elaboration.
Conclusion and Future Perspectives
7-(4-Nitrophenyl)-7-oxoheptanoic acid is a valuable and versatile building block for the synthesis of novel peptidomimetics. By leveraging established methodologies for amide bond formation and reductive amination, and with careful consideration of chemoselectivity, a wide range of structurally diverse molecules can be accessed. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and medicinal chemistry to explore the potential of this unique scaffold. Future work could focus on the development of orthogonal protection strategies for the ketone and carboxylic acid to allow for sequential and site-specific modifications, further expanding the synthetic utility of this promising molecule. The inherent bioreductive potential of the nitrophenyl group also warrants further investigation in the context of targeted drug delivery.
References
- Bode, J. W., et al. (2006). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Journal of the American Chemical Society, 128(5), 1509-1515.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Denny, W. A. (2001). Nitroaromatic compounds as bioreductive drugs. Current Medicinal Chemistry, 8(11), 1349-1361.
- Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.
- Hay, M. P., et al. (2004). Hypoxia-selective antitumor agents. 7. 1-Methyl-2-nitro-5-(3-aryl-1,2,4-oxadiazol-5-yl)imidazoles: a new series of potent and selective bioreductive drugs. Journal of Medicinal Chemistry, 47(2), 403-415.
- Lane, C. F. (1975). Sodium Cyanoborohydride-A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments.
- CPC Scientific. (2023).
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Bode, J. W. (2008). Stereoretentive Synthesis and Chemoselective Amide-Forming Ligations of C-Terminal Peptide α-Ketoacids. Journal of the American Chemical Society, 130(15), 5052-5053.
- ResearchGate. (n.d.). Stereoretentive Synthesis and Chemoselective Amide-Forming Ligations of C-Terminal Peptide ??-Ketoacids.
- Wang, D., et al. (2023). One-pot, tandem reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.
- Wikipedia. (n.d.).
- PubMed. (2008). Stereoretentive synthesis and chemoselective amide-forming ligations of C-terminal peptide alpha-ketoacids.
- Organic Chemistry Portal. (2023).
- ACS Publications. (2004). α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support.
- AIR Unimi. (n.d.).
- Wikipedia. (n.d.). Protecting group.
- RSC Publishing. (n.d.).
- The Royal Society of Chemistry. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Wikipedia. (n.d.). 4-Nitrophenol.
- Organic Chemistry Portal. (n.d.).
- PMC. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- ResearchGate. (2025).
- PMC. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Annual Reviews. (n.d.). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles.
- ACS Publications. (2016).
- Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
- A-Level Chemistry. (n.d.). 2. Carboxyl protecting groups.
- PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group.
- PubMed. (n.d.).
- MDPI. (n.d.). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
Sources
- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. interchim.fr [interchim.fr]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
solid-phase peptide synthesis using nitrophenyl ketoacid linkers
Application Note: Solid-Phase Peptide Synthesis of C-Terminal
Executive Summary
This guide details the solid-phase synthesis (SPPS) of C-terminal peptide
Clarification on "Nitrophenyl" Terminology: Users often encounter confusion regarding "nitrophenyl" in this context. This guide addresses two distinct chemical methodologies relevant to the query:
-
The Cyanosulfur Ylide (CSY) Linker: The authoritative, field-standard method (Bode Protocol) for generating C-terminal
-ketoacids via oxidative cleavage. -
Nitrophenyl Carbonate Activation (Safety-Catch): A method utilizing p-nitrophenyl chloroformate to activate C-terminal linkers (e.g., Dbz/Nbz), primarily used for thioesters but conceptually related in C-terminal activation strategies.
-
Photolabile Nitrophenyl Acetals: A specialized strategy for masking ketoacids during synthesis.
This protocol focuses on the Cyanosulfur Ylide (CSY) method as the primary workflow for
Scientific Foundation & Mechanism
The Cyanosulfur Ylide (CSY) Mechanism
The CSY linker is a stable, resin-bound ylide that tolerates standard Fmoc-SPPS conditions. Upon completion of the peptide chain, the ylide is oxidized (typically with Oxone® or MMPP) to release the peptide as a C-terminal
-
Stability: The ylide is stable to piperidine (Fmoc deprotection) and TFA (side-chain deprotection).
-
Cleavage: Oxidative cleavage releases the peptide-ketoacid directly, bypassing the need for post-cleavage modification.
Pathway Visualization
Figure 1: Workflow for generating peptide
Protocol A: Synthesis via Cyanosulfur Ylide (CSY) Linker
The Gold Standard for KAHA Precursors
Materials Required
-
Resin: Aminomethyl polystyrene or Rink Amide resin (if using a specific adapter).
-
Linker Reagent: (Cyanosulfur ylide carboxylic acid precursor).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Oxidant: Oxone® (Potassium peroxymonosulfate) or MMPP (Magnesium monoperoxyphthalate).
-
Solvents: DMF, DCM, Water, Acetonitrile.
Step-by-Step Methodology
1. Linker Loading The CSY linker is typically coupled to an amino-functionalized resin.
-
Swell Aminomethyl Polystyrene Resin (0.5–0.8 mmol/g) in DMF for 30 min.
-
Dissolve CSY-Acid (2.0 equiv), DIC (2.0 equiv), and Oxyma (2.0 equiv) in DMF.
-
Add to resin and shake for 3–12 hours at room temperature.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Perform a Kaiser test.[3] If blue (incomplete), repeat coupling.
2. Peptide Elongation (Fmoc-SPPS)
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling: Dissolve Fmoc-AA-OH (4.0 equiv), DIC (4.0 equiv), and Oxyma (4.0 equiv) in DMF. Add to resin.[4][5][6] Shake for 45–60 min.
-
Wash: DMF (3x).
-
Repeat for the full sequence.
-
Note: The CSY linker is stable to standard TFA cleavage conditions used for side-chain deprotection if the peptide is kept on resin, but usually, we perform global deprotection and cleavage simultaneously or sequentially depending on the strategy.
-
Standard Bode Protocol: The peptide is often cleaved oxidatively directly from the resin.
-
3. Oxidative Cleavage (Releasing the Ketoacid)
This step converts the resin-bound ylide into the free
-
Wash the resin thoroughly with DCM, then H₂O/THF (1:1).
-
Prepare Oxidation Solution: Dissolve Oxone® (2.0–4.0 equiv relative to loading) in H₂O/THF (1:1).
-
Add solution to the resin. Shake for 1 hour at Room Temperature.
-
Caution: Reaction is exothermic; for large scales, cool to 0°C initially.
-
-
Filter the resin and collect the filtrate (contains the peptide ketoacid).
-
Wash resin with H₂O/THF and combine with filtrate.
-
Workup: Dilute with water/acetonitrile and lyophilize or purify directly via RP-HPLC.
-
Target: The C-terminus is now a -C(=O)COOH group.
-
Protocol B: Nitrophenyl Carbonate Activation (Safety-Catch)
Context: This protocol describes the "Nitrophenyl" activation often confused with ketoacid synthesis. It generates an activated N-acyl urea (Nbz) used for thioesters, but is included here for technical completeness regarding "nitrophenyl linkers."
Mechanism
The Dbz (3,4-diaminobenzoic acid) linker is stable during SPPS. Post-synthesis, it is acylated with p-nitrophenyl chloroformate .[3][6][7] This activates the linker, forming a cyclic Nbz (N-acyl-benzimidazolinone) moiety, which is a potent electrophile.
Step-by-Step Methodology
1. Activation of Dbz Resin
-
Swell the peptide-Dbz resin in DCM.
-
Add p-Nitrophenyl Chloroformate (5.0 equiv) and Pyridine (5.0 equiv) in DCM.
-
Shake for 1 hour at RT. The resin may turn yellow/orange.
-
Wash: DCM (5x), DMF (3x).
-
Cyclization: Treat resin with 0.5 M DIPEA in DMF for 30 min. This effects the cyclization to the Nbz species.
2. Displacement (to Thioester or other derivative)
-
Note: To generate a ketoacid from this species is non-standard. Typically, a thiol (R-SH) is added to generate a thioester for Native Chemical Ligation.
Comparative Data: Linker Strategies
| Feature | Cyanosulfur Ylide (CSY) | Nitrophenyl Activation (Nbz) |
| Primary Output | C-terminal | C-terminal Thioester (via displacement) |
| Primary Application | KAHA Ligation | Native Chemical Ligation (NCL) |
| Cleavage Reagent | Oxone® or MMPP (Oxidative) | Thiol/Nucleophile (after p-NO₂-Ph activation) |
| Side Chain Protection | Compatible with standard Fmoc | Compatible with standard Fmoc |
| Racemization Risk | Low (<1% with optimized protocols) | Low (if activation is controlled) |
KAHA Ligation Protocol (Application)
Once the peptide
Reagents:
-
Peptide A: C-terminal
-ketoacid (from Protocol A).[3][8] -
Peptide B: N-terminal Hydroxylamine (e.g., 5-oxaproline or serine-derived).
-
Solvent: DMSO/H₂O (9:1) or NMP/H₂O with 0.1 M Oxalic Acid.
Procedure:
-
Dissolve Peptide A and Peptide B (1:1 ratio) in the ligation buffer at a concentration of 10–20 mM.
-
Incubate at 60°C for 4–12 hours.
-
Monitor by LC-MS. The reaction produces CO₂ and water as byproducts.[2]
-
Purify the ligated product via RP-HPLC.
References
-
Bode, J. W., et al. (2006).[2][9] "Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids." Angewandte Chemie International Edition. Link
-
Harmand, T. J., Murar, C. E., & Bode, J. W. (2016). "Protein chemical synthesis by α-ketoacid-hydroxylamine ligation." Nature Protocols, 11(6), 1130-1147. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479. Link
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). "An Efficient Fmoc-SPPS Approach to Thioester Precursors for the Chemical Synthesis of Proteins." Angewandte Chemie International Edition (Regarding Nbz/Nitrophenyl activation). Link
-
Wucherpfennig, T. G., et al. (2014).[3] "Traceless Preparation of C-Terminal α-Ketoacids for Chemical Protein Synthesis by α-Ketoacid–Hydroxylamine Ligation." Angewandte Chemie. Link
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Development of protein chemical synthesis using peptide thioester synthetic blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 9. books.rsc.org [books.rsc.org]
Application Note: Chemoselective Reductive Amination of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselectivity, and self-validating experimental design.
Executive Summary
The synthesis of complex bifunctional linkers and active pharmaceutical ingredients (APIs) frequently requires the orthogonal functionalization of polyfunctional molecules. 7-(4-Nitrophenyl)-7-oxoheptanoic acid presents a unique synthetic challenge: it contains a C1-carboxylic acid, a C7-aromatic ketone, and a highly reducible 4-nitro group.
This application note details a robust, self-validating protocol for the chemoselective reductive amination of the C7-ketone to yield a secondary amine, without compromising the structural integrity of the nitro or carboxylic acid moieties. By leveraging the finely tuned hydride donor Sodium Triacetoxyborohydride (STAB), this methodology ensures high yields and strict chemoselectivity.
Mechanistic Principles & Chemoselectivity Challenges
To successfully aminate the C7-ketone, the experimental design must account for the distinct electronic and steric properties of the substrate's three functional groups:
-
The 4-Nitro Group (Chemoselectivity Risk): Nitroaromatics are highly susceptible to reduction. Standard reductive amination conditions utilizing catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the nitro group to an aniline byproduct 1. Strong hydrides like LiAlH₄ will yield azo compounds or primary amines.
-
The C1-Carboxylic Acid (Nucleophile Quenching Risk): The presence of a free carboxylic acid will spontaneously protonate the incoming primary amine, forming an unreactive carboxylate-ammonium salt. This drastically reduces the effective concentration of the nucleophile.
-
The C7-Aromatic Ketone (Steric/Electronic Resistance): Ketones conjugated with an aromatic ring are electronically stabilized and sterically hindered, making imine formation significantly slower than with aliphatic ketones 2.
The Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetate ligands stabilize the boron-hydrogen bond, rendering STAB too mild to reduce ketones, nitro groups, or carboxylic acids. However, it is highly reactive towards the transient, highly electrophilic iminium ion intermediate .
Figure 1: Mechanistic pathway of the chemoselective reductive amination using STAB.
Quantitative Data & Optimization Profiles
To ensure a self-validating approach, it is critical to understand why specific reagents are chosen over alternatives. The tables below summarize the causality behind the experimental design.
Table 1: Chemoselectivity Profile of Common Reducing Agents
| Reducing Agent | Ketone Reduction | Iminium Reduction | Nitro Group Reduction | Carboxylic Acid Reduction |
| NaBH(OAc)₃ (STAB) | Very Slow / None | Fast (Excellent) | None | None |
| NaBH₃CN | Slow | Fast (Good) | None | None |
| NaBH₄ | Fast | Fast | None | Slow / None |
| H₂, Pd/C | Slow | Fast | Fast (Yields Aniline) | None |
| LiAlH₄ | Fast | Fast | Fast (Yields Azo/Amine) | Fast (Yields Alcohol) |
Table 2: Reaction Optimization Parameters for the C7-Aromatic Ketone
| Parameter | Optimized Condition | Causal Rationale (Expertise & Experience) |
| Solvent | 1,2-Dichloroethane (DCE) | DCE provides superior solubility for polar acid-containing substrates and accelerates STAB-mediated reductions compared to THF. |
| Amine Equivalents | 2.0 - 2.2 equiv | 1.0 equiv is consumed immediately by the C1-carboxylic acid to form a salt. The excess ensures sufficient free base remains for nucleophilic attack on the C7-ketone. |
| Acid Additive | Acetic Acid (1.5 equiv) | Lowers the pH to ~4-5, which is optimal for protonating the hemiaminal to form the highly electrophilic iminium ion, overcoming the steric hindrance of the aromatic ring. |
Self-Validating Experimental Protocol
This protocol uses Benzylamine as a representative primary amine. The workflow is designed with built-in analytical checkpoints to ensure the system self-validates before irreversible steps are taken.
Figure 2: Step-by-step experimental workflow for direct reductive amination.
Step-by-Step Methodology
Step 1: Preparation & Salt Neutralization
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1.0 mmol, 265 mg) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).
-
Add Benzylamine (2.2 mmol, 240 µL) dropwise at room temperature.
-
Causality Note: A mild exotherm and potential slight precipitation may occur as the benzylammonium carboxylate salt forms.
-
Step 2: Imine Formation 3. Add glacial Acetic Acid (1.5 mmol, 86 µL) to the stirring mixture. 4. Allow the mixture to stir at room temperature for 30–60 minutes to facilitate hemiaminal/imine formation.
-
Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate imine[M+H]⁺. If imine formation is completely absent, the aromatic ketone may require the addition of a Lewis acid (e.g., Ti(OiPr)₄, 1.0 equiv) prior to reduction.
Step 3: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portionwise over 10 minutes to prevent rapid hydrogen gas evolution. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
Step 4: Reaction Monitoring 8. Validation Checkpoint 2: Analyze the reaction via LC-MS.
-
Success criteria: Disappearance of the ketone starting material (m/z 264 in negative mode) and appearance of the secondary amine product.
-
Integrity check: Ensure the mass spectrum does not show a loss of 30 Da (reduction to NO) or 46 Da (reduction to NH₂), confirming the nitro group remains intact.
Step 5: Quench & Isolation 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until effervescence ceases. 10. Adjust the aqueous layer to pH ~5-6 using 1M HCl (to ensure the carboxylic acid is protonated for organic extraction, while keeping the secondary amine partially free or as an extractable ion pair). 11. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the pure secondary amine. (Note: The C7 position is now a chiral center; the product will be a racemic mixture).
Troubleshooting & Causal Analysis
| Observed Issue | Causal Analysis | Corrective Action |
| High levels of unreacted ketone recovered | The electron-withdrawing nitro group stabilizes the conjugated aromatic ketone, making it highly resistant to nucleophilic attack by the amine. | Transition to an indirect reductive amination . Pre-form the imine using Ti(OiPr)₄ (1.5 equiv) in THF for 12 hours before adding STAB. |
| Formation of tertiary amine (Over-alkylation) | Primary amines can undergo double alkylation if the secondary amine product is more nucleophilic than the starting primary amine. | Ensure the primary amine is in strict stoichiometric excess relative to the ketone. Add the ketone slowly to the amine/STAB mixture. |
| Reduction of the Nitro Group observed | STAB is inherently inert to nitro groups. If reduction occurs, the STAB reagent may be degraded (hydrolyzed to NaBH₄) or contaminated with transition metals. | Use a fresh, sealed bottle of NaBH(OAc)₃. Avoid using metal spatulas (use ceramic/plastic) to prevent accidental trace metal catalysis. |
References
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications (Abdel-Magid et al., 1996) URL: [Link]
Sources
Application Note: Modular Synthesis of Macrocyclic Scaffolds from 7-Oxoheptanoic Acid Derivatives
Executive Summary
Macrocyclic compounds (>12-membered rings) occupy a privileged chemical space in drug discovery, often described as "Goldilocks" molecules. They combine the high potency and selectivity of biologics with the oral bioavailability and cell permeability of small molecules. However, their synthesis is notoriously difficult due to entropic penalties and competing oligomerization.
This guide details a robust, modular protocol for synthesizing diverse macrocyclic lactones and lactams using 7-oxoheptanoic acid (7-OHA) as a core bifunctional building block. 7-OHA (also known as 6-formylhexanoic acid) is a unique C7 synthon containing a distal aldehyde and carboxylic acid, allowing for orthogonal functionalization at both termini.
Key Advantages of this Protocol:
-
Bifunctionality: The aldehyde and acid handles allow for sequential, chemoselective chain extensions.
-
Modularity: By varying the "linker" alcohol or amine, ring sizes from 12 to 20+ members can be accessed.
-
Scalability: The starting material is accessible via the ozonolysis of cycloheptene, a scalable industrial process.
Strategic Synthetic Pathway
The most reliable method for closing medium-to-large rings from linear precursors is Ring-Closing Metathesis (RCM) . This protocol utilizes 7-OHA to generate an
The Logic of the Route
-
Scaffold Generation (Step 0): Oxidative cleavage of cycloheptene yields 7-OHA.
-
Terminus A Modification (Step 1): The aldehyde is converted to a terminal alkene via a Wittig reaction. This "locks" the reactive aldehyde preventing polymerization.
-
Terminus B Modification (Step 2): The carboxylic acid is esterified with an unsaturated alcohol (the "linker"). The length of this linker dictates the final ring size.
-
Macrocyclization (Step 3): RCM closes the ring.
-
Post-Functionalization (Step 4): Hydrogenation yields the saturated macrocyclic lactone (e.g., analogs of Ambrettolide).
Pathway Visualization[1]
Figure 1: Strategic workflow for converting cycloheptene to macrocyclic lactones via 7-oxoheptanoic acid.
Detailed Experimental Protocols
Step 0: Preparation of 7-Oxoheptanoic Acid (In-Situ Generation)
Note: 7-OHA is commercially available but expensive. In-house synthesis via ozonolysis is cost-effective for gram-scale needs.
Reagents: Cycloheptene (1.0 eq), Ozone (
-
Dissolve cycloheptene (10 mmol) in a 1:1 mixture of DCM/MeOH (50 mL).
-
Cool the solution to -78°C.
-
Bubble ozone through the solution until a persistent blue color appears (indicating saturation).
-
Purge with oxygen or nitrogen to remove excess ozone (solution turns colorless).
-
Add DMS (20 mmol) dropwise at -78°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Critical Checkpoint: Verify the formation of the aldehyde via TLC (using DNP stain for aldehyde visualization).
-
Concentrate in vacuo. The crude 7-oxoheptanoic acid is unstable and prone to polymerization; proceed immediately to Step 1.
Step 1: Wittig Methylenation (Aldehyde Capping)
This step converts the aldehyde to a vinyl group, creating 7-octenoic acid .
Reagents: Methyltriphenylphosphonium bromide (
-
Suspend
in anhydrous THF at 0°C. -
Add
portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min. -
Add the crude 7-oxoheptanoic acid (dissolved in THF) dropwise to the ylide solution. Note: Use 2.2 eq of base because the carboxylic acid will consume 1 eq.
-
Warm to RT and stir for 4 hours.
-
Quench with 1M HCl (acidify to pH 2 to protonate the carboxylic acid).
-
Extract with Ethyl Acetate (3x). Wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Target: 7-Octenoic acid.[1]
-
Yield Expectation: 60-75% over two steps.
-
Step 2: Esterification (Linker Attachment)
We will attach 4-penten-1-ol to create a linear precursor for a 14-membered ring.
Reagents: 7-Octenoic acid (1.0 eq), 4-Penten-1-ol (1.1 eq), EDC
-
Dissolve 7-octenoic acid in DCM (0.2 M).
-
Add 4-penten-1-ol, EDC
HCl, and DMAP. -
Stir at RT for 16 hours.
-
Wash with 1M HCl, sat.
, and brine. -
Concentrate and purify via flash chromatography.
-
Product: Pent-4-enyl oct-7-enoate.
-
Step 3: Ring-Closing Metathesis (The Macrocyclization)
This is the critical step. High dilution is required to favor intramolecular cyclization over intermolecular polymerization.
Reagents: Linear Diene Ester (Step 2 product), Grubbs 2nd Generation Catalyst (5 mol%), DCM (degassed).
-
Dilution: Dissolve the diene ester in degassed DCM to a concentration of 0.002 M (2 mM). High dilution is non-negotiable.
-
Add Grubbs II catalyst in one portion.
-
Reflux (40°C) for 24-48 hours under Argon atmosphere.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a slightly less polar spot indicates cyclization.
-
Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to sequester the Ruthenium. Stir for 2 hours.
-
Filter through a pad of celite/silica.
-
Concentrate and purify.[2]
-
Product: 14-membered unsaturated lactone (E/Z mixture).
-
Data Summary & Optimization
Reaction Parameter Table
| Step | Transformation | Critical Parameter | Typical Yield | Troubleshooting Note |
| 0 | Ozonolysis | Temp (-78°C) | >90% (crude) | Do not isolate dry; aldehyde oxidizes/polymerizes rapidly. |
| 1 | Wittig | Base Stoichiometry | 65-75% | Must use >2 eq of base to account for the free carboxylic acid. |
| 2 | Esterification | Stoichiometry | 85-95% | Standard coupling; ensure alcohol is dry. |
| 3 | RCM | Concentration | 40-60% | If conc > 5mM, oligomers dominate. Use degassed solvents. |
Mechanism of Failure: Why RCM Fails
The primary failure mode in macrocyclization is oligomerization .
-
Intramolecular (Desired): Rate depends on conformational probability (
). -
Intermolecular (Undesired): Rate depends on concentration (
). -
Solution: By keeping
extremely low (< 5 mM), you mathematically force the reaction pathway toward cyclization.
References
-
Synthesis of Macrocyclic Lactones from Omega-Substituted Acids
-
General Macrocyclization Strategies
-
7-Oxoheptanoic Acid Properties
-
Combinatorial Macrocycle Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new way to synthesize large numbers of macrocyclic compounds [techexplorist.com]
- 5. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation & Nitrobenzene
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields and troubleshoot common bottlenecks.
In the context of Friedel-Crafts (F-C) acylation, nitrobenzene presents a classic dual-paradigm : it is an exceptionally powerful solvent for optimizing the acylation of other substrates, yet it is a notoriously stubborn substrate that resists acylation itself. This guide addresses both scenarios to help you establish a self-validating, high-yield experimental workflow.
Module 1: The Solvent Paradigm (Yield Optimization)
FAQ 1: Why is nitrobenzene recommended as a solvent for Friedel-Crafts acylation, and how does it improve yield?
Answer: Nitrobenzene is heavily favored as a solvent for F-C acylation because it fundamentally alters the reaction environment to favor product formation[1]. Its efficacy is driven by two mechanistic causalities:
-
Dielectric Stabilization: Nitrobenzene has a high dielectric constant (
), which highly stabilizes the positively charged acylium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) intermediate[2]. -
Catalyst Moderation via Complexation: Unlike non-polar solvents (e.g., carbon disulfide), nitrobenzene forms a reversible, soluble coordination complex with aluminum chloride (
)[3]. This complexation moderates the aggressive Lewis acidity ofngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , suppressing unwanted side reactions like substrate polymerization or isomerization, while maintaining a homogeneous phase that ensures consistent reaction kinetics[4].
Caption: Formation of the acylium ion electrophile via nitrobenzene-moderated aluminum chloride complexation.
Quantitative Solvent Comparison
To select the optimal solvent for your specific substrate, compare the physicochemical properties and operational impacts summarized below[2][4].
| Solvent | Dielectric Constant ( | Phase Homogeneity | Key Advantages | Limitations |
| Nitrobenzene | 34.8 | Homogeneous | Solubilizes | High boiling point (211 °C) makes removal difficult; requires steam/vacuum distillation. |
| 1,2-Dichloroethane (DCE) | 10.4 | Homogeneous | Good balance of catalyst solubility and volatility; easy to remove. | Susceptible to side reactions at elevated temperatures; highly toxic. |
| Dichloromethane (DCM) | 8.9 | Homogeneous | Very easy to remove (BP 40 °C); excellent for highly reactive substrates. | Low boiling point limits reaction temperature; |
| Carbon Disulfide ( | 2.6 | Heterogeneous | Inert; easy to remove (BP 46 °C); historically a standard choice. | Highly flammable/toxic; poor |
Protocol: Self-Validating SOP for F-C Acylation in Nitrobenzene
This methodology incorporates real-time validation checks to ensure causality between your actions and the chemical state of the reaction.
Step 1: Apparatus Setup & Reagent QC
-
Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas bubbler connected to the exhaust. Purge with Argon.
-
Validation: Inspect the
. It must be a free-flowing, pale yellow/white powder. If it is clumpy or fuming heavily upon opening, it has hydrolyzed to and , and the reaction will fail.
Step 2: Catalyst Complexation
-
Action: Add anhydrous nitrobenzene to the flask. Slowly add 1.1 to 1.5 molar equivalents of
(relative to the acyl chloride). -
Causality: A stoichiometric excess of
is mandatory because the final ketone product will strongly coordinate to the Lewis acid, effectively removing it from the catalytic cycle[4][5]. -
Validation: The mixture should become a homogeneous, clear yellow-to-orange solution. A persistently cloudy mixture indicates wet solvent or degraded catalyst.
Step 3: Electrophile Generation & Substrate Addition
-
Action: Cool the complex to 0–5 °C. Add the acyl chloride dropwise. Stir for 15 minutes, then add the aromatic substrate dropwise.
-
Validation: Monitor the gas bubbler. The evolution of
gas is a direct, real-time indicator of the substitution event[6]. Holding a piece of moist blue litmus paper at the exhaust should immediately turn it red.
Step 4: Quenching & Purification
-
Action: Once
evolution ceases (or TLC indicates consumption of the arene), carefully pour the mixture over a slurry of crushed ice and concentrated . -
Causality: The acidic ice quench breaks the strong aluminum-ketone complex, liberating the free product into the organic phase.
-
Validation: The organic and aqueous layers should separate cleanly. To remove the high-boiling nitrobenzene solvent, perform a steam distillation; the nitrobenzene will co-distill with water, leaving the crude acylated product in the distillation flask for subsequent extraction.
Module 2: The Substrate Pitfall (Attempting to Acylate Nitrobenzene)
FAQ 2: I attempted to acylate nitrobenzene to synthesize a meta-acyl derivative, but the reaction failed completely. Why?
Answer:
Nitrobenzene cannot be acylated under standard Friedel-Crafts conditions[7][8]. The nitro group (
This creates a dual-failure mechanism:
-
Thermodynamic Barrier: The electron density of the aromatic ring is so depleted that it is insufficiently nucleophilic to attack the acylium ion. The activation energy required to form the positively charged sigma complex (arenium ion) is prohibitively high[9].
-
Catalyst Sequestration: The Lewis acid catalyst (
) coordinates directly to the lone pairs on the oxygen atoms of the nitro group. This not only consumes your catalyst but places a positive charge directly adjacent to the ring, deactivating it even further[6][8].
FAQ 3: If Friedel-Crafts acylation of nitrobenzene is impossible, how do I synthesize 3-nitroacetophenone?
Answer: You must reverse the synthetic sequence to bypass the deactivation barrier[8].
-
Acylate First: Perform the Friedel-Crafts acylation on standard benzene using acetyl chloride and
to yield acetophenone[6]. -
Nitrate Second: The newly installed acyl group is a moderate deactivating group and a meta-director. Subject the acetophenone to electrophilic aromatic nitration (
). The acyl group will direct the incoming nitronium ion ( ) to the meta position, successfully yielding 3-nitroacetophenone.
Caption: Diagnostic workflow for troubleshooting low yields in Friedel-Crafts acylation reactions.
References
-
Reactivity of Nitrobenzene in Friedel-Crafts Acylation , askfilo.com, 9
-
Why does nitrobenzene not undergo the Friedel-Crafts acylation reaction? , aladdin-e.com, 7
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation , Master Organic Chemistry, 5
-
Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? , Quora, 10
-
ORGANIC REACTION MECHANISM: Alkylation of deactivating Systems , ksu.edu.sa, 8
-
Which Solvent is used in Friedel Crafts Reaction , Vedantu, 3
-
Friedel-Crafts Acylation, Lab Guide , Scientific & Academic Publishing, 4
-
Friedel–Crafts acylation using sulfated zirconia catalyst , Green Chemistry (RSC Publishing), 1
-
Substitution Reactions of Benzene and Other Aromatic Compounds , MSU Chemistry, 6
-
Dielectric Constant of Common solvents , Washington.edu, 2
Sources
- 1. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/A808891H [pubs.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. aladdin-e.com [aladdin-e.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
- 10. quora.com [quora.com]
Technical Support Center: Troubleshooting 7-(4-Nitrophenyl)-7-oxoheptanoic Acid Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of 7-(4-Nitrophenyl)-7-oxoheptanoic acid .
To solve these issues, we must first understand the molecule's structural causality. This compound is amphiphilic but heavily skewed toward hydrophobicity. It features a polar carboxylic acid head group (pKa ~4.5–5.0), a flexible 5-carbon aliphatic spacer, and a highly lipophilic, rigid 4-nitrophenyl ketone tail. When introduced to neutral or acidic aqueous environments, the hydrophobic tails rapidly aggregate to minimize contact with water, leading to immediate precipitation.
Below is our comprehensive guide to overcoming these thermodynamic barriers using field-proven, self-validating methodologies.
Solubility Optimization Workflow
Decision tree for optimizing the aqueous solubility of 7-(4-Nitrophenyl)-7-oxoheptanoic acid.
Troubleshooting FAQs
Q1: Why is 7-(4-Nitrophenyl)-7-oxoheptanoic acid precipitating immediately when added to my standard assay buffer (pH 7.4)? Answer: The precipitation is driven by "solvent shock" and the molecule's high lipophilicity. While the carboxylic acid head group is mostly ionized at pH 7.4, the bulky 4-nitrophenyl group strongly resists aqueous solvation. When you spike a concentrated DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the hydrophobic tails to aggregate, overcoming the solubilizing effect of the ionized carboxylate [1].
Q2: How can I prepare a highly concentrated stock solution without relying entirely on toxic co-solvents like DMSO? Answer: You can leverage the ionizable nature of the carboxylic acid by performing a pH adjustment to form a sodium salt. By raising the pH of the aqueous vehicle to >8.0 using NaOH, you ensure 100% deprotonation of the carboxylic acid. The resulting carboxylate anion interacts favorably with water, significantly increasing thermodynamic solubility [1].
Q3: My cell-based assay is highly sensitive to pH shifts and high DMSO concentrations. How do I maintain solubility at physiological pH without causing cytotoxicity? Answer: For sensitive in vitro assays, cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 4-nitrophenyl tail of your molecule inserts into the HP-β-CD cavity, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains water solubility [2]. This method avoids the cytotoxicity associated with high concentrations of organic co-solvents [3].
Q4: I am preparing a formulation for in vivo dosing (rodent). What is the standard vehicle to ensure the compound doesn't precipitate in the gastrointestinal tract or upon injection? Answer: For in vivo applications, a multi-component co-solvent system is highly effective. A standard, well-tolerated formulation consists of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline. DMSO acts as the primary solubilizer, PEG400 acts as a bridging co-solvent to prevent precipitation upon dilution, and Tween-80 (a surfactant) forms micelles that encapsulate the drug [4].
Quantitative Data: Formulation Comparison
| Solubilization Strategy | Primary Mechanism | Max Estimated Concentration | Best Application | Key Limitation |
| pH Adjustment (NaOH) | Carboxylic acid deprotonation | ~10–20 mg/mL | High-concentration stock prep | Unsuitable for pH-sensitive cell assays |
| HP-β-CD Complexation | Hydrophobic cavity encapsulation | ~5–10 mg/mL | Cell-based in vitro assays | Requires optimization of host-guest ratio |
| Co-Solvent Mixture | Dielectric constant reduction | >20 mg/mL | In vivo animal dosing | Co-solvents may cause cellular toxicity |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: pH-Adjusted Solubilization (Sodium Salt Formation)
Use this method when your downstream application can tolerate alkaline conditions.
-
Weigh the desired amount of 7-(4-Nitrophenyl)-7-oxoheptanoic acid powder.
-
Suspend the powder in 80% of the final target volume of distilled water. (The suspension will appear opaque/cloudy).
-
Dropwise, add 0.1 M NaOH while stirring continuously.
-
Monitor the pH using a micro-pH probe.
-
Self-Validation Check: The solution will transition from opaque to completely clear once the pH exceeds 7.5–8.0, indicating complete salt formation. If turbidity remains, the pH is still below the threshold for full ionization.
-
-
Adjust to the final volume with distilled water.
Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)
Use this method for pH-sensitive or toxicity-sensitive in vitro assays.
-
Prepare a 20% (w/v) solution of HP-β-CD in standard saline or PBS (pH 7.4).
-
Dissolve the compound in a minimal volume of DMSO (e.g., 5% of the final volume) to disrupt the crystal lattice.
-
Slowly add the DMSO stock dropwise into the stirring 20% HP-β-CD solution.
-
Stir at room temperature for 1–2 hours to allow the host-guest equilibrium to establish.
-
Self-Validation Check: If precipitation occurs during stirring, the cyclodextrin cavity is saturated. Add more 20% HP-β-CD solution in 100 µL increments until optical clarity is restored.
-
Protocol C: Standard In Vivo Co-Solvent Formulation (10/40/5/45)
Use this method for formulating high doses for rodent models.
-
Dissolve the compound in 10% (final volume) DMSO. Vortex until completely clear.
-
Add 40% (final volume) PEG400. Mix thoroughly.
-
Causality Note: PEG400 acts as a bridging solvent to prevent the "solvent shock" that causes precipitation when water is introduced [4].
-
-
Add 5% (final volume) Tween-80. Vortex gently to avoid excessive foaming.
-
Slowly add 45% (final volume) Saline (0.9% NaCl) dropwise while vortexing.
-
Self-Validation Check: The final solution must remain optically clear. If turbidity appears during the saline addition, the compound concentration has exceeded the micellar capacity of the Tween-80; you must reduce the starting API concentration and repeat.
-
References
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (NCBI).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI).
- Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
- PEG400 | Polyethylene glycol 400 | neutral polymer. TargetMol.
Technical Support Center: Nitrobenzene Removal in 7-Oxoheptanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized aliphatic chains. Nitrobenzene is notoriously difficult to remove from reaction mixtures due to its high boiling point (210.9 °C) and is often utilized in organic synthesis as a high-boiling solvent or mild oxidant[1].
Removing it from 7-oxoheptanoic acid presents a unique bottleneck. 7-Oxoheptanoic acid contains both a carboxylic acid and a terminal aldehyde. This dual functionality means the molecule is highly susceptible to thermal degradation at elevated temperatures and prone to aldol condensation or Cannizzaro-type reactions under strongly basic conditions[2].
Below is our comprehensive, self-validating troubleshooting guide and methodology hub to help you isolate your product with high purity and yield.
Workflow: Strategic Decision Tree
The optimal removal strategy depends entirely on the scale of your synthesis. Use the following decision tree to select the appropriate protocol.
Decision tree for nitrobenzene removal from 7-oxoheptanoic acid.
Detailed Methodologies: Self-Validating Protocols
Protocol A: Mild Acid-Base Extraction (Optimal for <10g Scale)
Causality & Mechanism: We exploit the pKa difference between the carboxylic acid (pKa ~4.5) and the neutral nitrobenzene solvent. It is critical to use sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH). NaOH will trigger the degradation of the aldehyde moiety, whereas NaHCO₃ buffers the aqueous layer at pH ~8, safely deprotonating the acid into a water-soluble sodium salt without destroying the product[2].
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with an equal volume of diethyl ether (Et₂O) or dichloromethane (DCM).
-
Mild Deprotonation: Slowly add saturated aqueous NaHCO₃ to the mixture in a separatory funnel.
-
Validation Check: Observe effervescence (CO₂ release). Continue addition until effervescence ceases and the aqueous phase tests exactly at pH 8 using pH paper.
-
-
Phase Separation: Shake gently and allow the phases to separate. The nitrobenzene remains in the organic layer.
-
Validation Check: Spot both layers on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The organic layer should show no aldehyde-positive (yellow/orange) spots, confirming the complete transfer of 7-oxoheptanoic acid to the aqueous phase.
-
-
Washing: Wash the aqueous phase once more with fresh Et₂O to remove trace residual nitrobenzene.
-
Acidification: Carefully acidify the aqueous phase to pH 2-3 using 1M HCl.
-
Validation Check: The aqueous solution will turn visibly cloudy as the protonated 7-oxoheptanoic acid precipitates or forms a micro-emulsion.
-
-
Recovery: Extract the acidified aqueous phase with ethyl acetate (EtOAc) three times.
-
Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 7-oxoheptanoic acid.
Protocol B: Azeotropic Distillation (Optimal for >10g Scale)
Causality & Mechanism: Vacuum distillation of nitrobenzene requires temperatures that often exceed the thermal stability threshold of 7-oxoheptanoic acid, causing oligomerization. However, nitrobenzene forms a binary azeotrope with water that boils at approximately 97.4 °C[3]. By boiling the mixture with excess water, bulk nitrobenzene is co-vaporized well below its standard boiling point, preserving the sensitive aldehyde.
Step-by-Step Procedure:
-
Setup: Transfer the crude reaction mixture to a round-bottom flask equipped with a Dean-Stark apparatus or a simple distillation setup.
-
Hydration: Add a 5-fold volumetric excess of distilled water relative to the estimated nitrobenzene volume.
-
Azeotropic Heating: Heat the mixture to a rolling boil (approx. 100 °C).
-
Distillate Collection: Collect the distillate.
-
Validation Check: The distillate will separate into two distinct layers (water and a dense, pale-yellow nitrobenzene bottom layer). Continue distillation until the distillate runs clear and only a single aqueous phase is condensing.
-
-
Product Isolation: Cool the remaining aqueous mixture in the distillation flask, which now contains the 7-oxoheptanoic acid. Extract with EtOAc to isolate the bulk product, followed by a scaled-down Protocol A if trace nitrobenzene remains.
Quantitative Data: Comparison of Removal Strategies
| Removal Method | Optimal Scale | Operating Temp | Product Recovery | Residual Nitrobenzene | Primary Mechanism |
| Azeotropic Distillation | > 10 g | 97.4 °C - 100 °C | 85 - 90% | < 5% | Co-vaporization with water |
| Mild Acid-Base Extraction | < 10 g | Ambient (20 °C) | 90 - 95% | < 1% | pH-dependent phase partitioning |
| Vacuum Distillation | Not Recommended | > 120 °C (High Vac) | < 40% (Degradation) | Variable | Boiling point differential |
| Silica Gel Chromatography | < 1 g | Ambient (20 °C) | 80 - 85% | None | Polarity differential |
Frequently Asked Questions (FAQs)
Q: Why did my 7-oxoheptanoic acid turn into a complex polymeric mixture during vacuum distillation? A: 7-Oxoheptanoic acid is thermally unstable at the temperatures required to distill nitrobenzene (>120 °C, even under high vacuum). The terminal aldehyde undergoes thermal oligomerization. Always use azeotropic distillation[3] or liquid-liquid extraction to avoid exposing the product to temperatures exceeding 100 °C.
Q: I used 1M NaOH for my acid-base extraction, and my yield dropped to 20%. What happened? A: Strong bases like NaOH cause the terminal aldehyde of 7-oxoheptanoic acid to undergo aldol condensation or Cannizzaro reactions, leading to severe degradation[2]. You must use a mild base like saturated NaHCO₃ (pH ~8) to selectively deprotonate the carboxylic acid without harming the aldehyde.
Q: During the NaHCO₃ extraction, a stubborn emulsion formed. How can I break it? A: Emulsions in this specific system are typically caused by the surfactant-like properties of the 7-oxoheptanoate sodium salt. To break the emulsion, add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that are stabilizing the emulsion.
References
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.[Link]
-
Experimental Investigation on the Effects of Ethanol-Enhanced Steam Injection Remediation in Nitrobenzene-Contaminated Heterogeneous Aquifers. MDPI.[Link]
-
Azeotrope tables. Wikipedia.[Link]
Sources
avoiding hydrolysis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid during workup
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 7-(4-Nitrophenyl)-7-oxoheptanoic acid .
Analytical Context & Chemical Reality
Chemically, the free carboxylic acid form of 7-(4-Nitrophenyl)-7-oxoheptanoic acid is highly stable. The C7 aryl ketone and the p-nitro group do not undergo hydrolysis under standard aqueous workup conditions. Therefore, when researchers report "hydrolysis" issues during workflows involving this compound, it almost universally refers to the premature hydrolytic cleavage of its activated intermediates (e.g., acid chlorides, NHS esters, or mixed anhydrides) back into the free acid during aqueous quenching or purification.
This guide focuses on the causality of these degradation pathways and provides self-validating protocols to successfully isolate your target derivatives without reverting to the starting material.
💬 Troubleshooting FAQs
Q1: I attempted to synthesize the amide derivative of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, but my LC-MS shows a massive recovery of the free acid. What happened? A1: Your activated intermediate was hydrolyzed during the aqueous workup. To form an amide, the C1 carboxylic acid must first be converted into a highly electrophilic species (like an acid chloride or an O-acylisourea). These intermediates are highly susceptible to nucleophilic acyl substitution [1]. If your workup involves washing with water or basic solutions (like saturated NaHCO₃) before the aminolysis is fully complete, water acts as a competing nucleophile. This concerted Sₙ2-like solvolysis rapidly cleaves the activated complex, regenerating the unreactive 7-(4-Nitrophenyl)-7-oxoheptanoic acid [2].
Q2: I am isolating the NHS-ester of 7-(4-Nitrophenyl)-7-oxoheptanoic acid for a bioconjugation workflow. How does pH affect its stability during workup? A2: The stability of N-hydroxysuccinimide (NHS) esters is inversely proportional to the pH of the aqueous environment. While aminolysis (the desired reaction) requires a slightly basic pH to keep target amines deprotonated, hydroxide ions (OH⁻) are potent nucleophiles that rapidly attack the ester carbonyl. If you quench or wash your crude NHS-ester with a neutral or basic aqueous solution, the hydrolysis half-life drops exponentially, destroying your reagent [1].
Q3: Is there any risk of the C7 ketone undergoing retro-aldol or haloform-like cleavage during harsh basic workups? A3: No. The C7 carbonyl is an aryl-alkyl ketone lacking the specific structural motifs (such as a β-dicarbonyl or a methyl ketone) required for facile base-mediated C-C bond cleavage. Your primary focus during workup should remain entirely on protecting the C1 activated carboxylate.
📊 Quantitative Data: Hydrolysis Kinetics
Understanding the half-life of your activated intermediates is critical for timing your workup steps.
Table 1: Hydrolytic Half-Life of NHS-Activated 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
| Aqueous pH | Temperature | Estimated Half-Life (t½) | Workup Implication |
|---|---|---|---|
| pH 5.5 | 0 °C | > 12 hours | Optimal for mild aqueous washing. |
| pH 7.0 | 0 °C | 4 – 5 hours | Acceptable for rapid (<15 min) ice-cold washes. |
| pH 8.0 | 25 °C | ~ 1 hour | High risk of degradation during phase separation. |
| pH 8.6 | 4 °C | 10 minutes | Unsuitable for workup; rapid reversion to free acid. |
Table 2: Activation Method vs. Workup Compatibility
| Activation Method | Intermediate | Hydrolysis Susceptibility | Recommended Workup Strategy |
|---|---|---|---|
| SOCl₂ / Oxalyl Chloride | Acid Chloride | Extreme (Seconds to Minutes) | Strictly Anhydrous (Evaporation/Trituration) |
| EDC / NHS | NHS Ester | Moderate (Minutes to Hours) | Mild Acidic Aqueous Quench (pH 5.5) |
| Isobutyl Chloroformate | Mixed Anhydride | High (Minutes) | Use immediately in situ; avoid isolation |
🔬 Experimental Protocols
To prevent the reversion of your activated derivatives back to 7-(4-Nitrophenyl)-7-oxoheptanoic acid, utilize the following self-validating protocols based on your activation strategy.
Protocol A: Anhydrous Isolation of the Acid Chloride Derivative
Use this protocol when activating with thionyl chloride or oxalyl chloride. Aqueous washing is strictly prohibited.
-
Concentration: Upon completion of the activation reaction, transfer the mixture to a rotary evaporator equipped with a cold trap. Remove the volatile solvent (e.g., DCM) and excess activating agent under reduced pressure at 25 °C.
-
Azeotropic Removal: Re-dissolve the crude oil in 10 mL of anhydrous toluene. Evaporate again under reduced pressure. Repeat this step twice. Causality: Toluene forms an azeotrope with residual HCl and SOCl₂, ensuring complete removal of acidic byproducts without the need for aqueous basic washes.
-
Trituration: Suspend the resulting residue in 15 mL of anhydrous hexanes under an inert argon atmosphere. The acid chloride will typically precipitate or form a dense oil.
-
Isolation: Allow the suspension to settle. Decant the supernatant via a cannula. Dry the isolated acid chloride under high vacuum for 30 minutes and use immediately in the subsequent coupling step.
Protocol B: pH-Controlled Aqueous Workup for NHS Esters
Use this protocol when isolating the NHS-ester for later bioconjugation or storage.
-
Quenching: Dilute the crude EDC/NHS reaction mixture (typically in DCM or DMF) with an equal volume of ice-cold 0.1 M MES buffer adjusted to pH 5.5 . Causality: The mildly acidic pH protonates the urea byproduct for aqueous extraction while keeping the NHS-ester well within its maximum stability window (t½ > 12 hours).
-
Phase Separation: Transfer to a separatory funnel and vigorously shake. Allow the layers to separate and collect the lower organic phase.
-
Washing: Wash the organic phase once with ice-cold brine (saturated NaCl) to remove residual moisture and stabilize the emulsion.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 5 minutes. Filter and concentrate under reduced pressure at a bath temperature strictly below 25 °C to prevent thermal degradation.
🗺️ Workflow Visualization
Decision tree for selecting workup conditions to prevent hydrolysis of activated intermediates.
📚 References
-
Concerted Sₙ2 mechanism for the hydrolysis of acid chlorides: comparisons of reactivities calculated by the density functional theory with experimental data. Journal of Physical Organic Chemistry (2011). [2] Available at:[Link]
Technical Support Center: Purification of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid Crude Product
Welcome to the technical support center for the purification of 7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS No. 125174-01-8). This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Understanding the Chemistry of Purification
7-(4-Nitrophenyl)-7-oxoheptanoic acid is a keto-carboxylic acid. Its structure, featuring a polar carboxylic acid group, a moderately polar ketone, a nonpolar alkyl chain, and a polar aromatic nitro group, dictates its solubility and chromatographic behavior. The primary goal of any purification strategy is to effectively separate the target compound from unreacted starting materials, reaction byproducts, and any catalysts used in the synthesis. The most probable synthetic route to this compound is the Friedel-Crafts acylation of nitrobenzene with a derivative of heptanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 7-(4-Nitrophenyl)-7-oxoheptanoic acid?
A1: Given that the synthesis likely involves a Friedel-Crafts acylation, the primary impurities to consider are:
-
Unreacted Heptanedioic Acid or its derivative (e.g., anhydride or acid chloride): These are typically more polar than the product.
-
Unreacted Nitrobenzene: This is a non-polar, neutral compound.
-
Lewis Acid Catalyst Residues (e.g., Aluminum Chloride): These are inorganic and are typically removed during the aqueous work-up of the reaction.
-
Polyacylated Products: While a possibility in Friedel-Crafts reactions, the strongly deactivating nature of the nitro group on the aromatic ring makes polyacylation less likely.[1][2]
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: "Oiling out" during purification is a common issue and can be caused by several factors, including the presence of impurities that depress the melting point or if the crystallization is attempted at a temperature above the compound's melting point. The first step is to try and remove the bulk of the solvent under reduced pressure. If it remains an oil, consider that you may have a significant amount of unreacted starting materials or byproducts. An initial purification step like acid-base extraction is highly recommended to remove neutral and basic impurities, which may then allow the desired product to solidify.
Q3: Which purification method is best for my crude product?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
For removing neutral or basic impurities: Acid-base extraction is a highly effective first step.
-
For removing closely related acidic impurities or for high-purity material: Recrystallization or column chromatography are the preferred methods. Recrystallization is often more scalable for larger quantities, while column chromatography can provide very high purity on a smaller scale.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Problem 1: My compound will not dissolve in the hot recrystallization solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add more solvent in small increments until the solid dissolves. Be cautious not to add too much, as this will reduce your yield. |
| Incorrect solvent choice. | The ideal solvent will dissolve the compound when hot but not when cold. You may need to perform solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) to find a suitable one. |
| Presence of insoluble impurities. | If a small amount of solid remains undissolved even with additional hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent for recrystallization. |
| The solution is cooling too quickly. | Allow for slower cooling. You can insulate the flask to slow down the rate of cooling. |
| High concentration of impurities. | Purify the crude product by another method, such as acid-base extraction or a quick column chromatography "plug," before attempting recrystallization. |
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Problem 1: Poor separation of layers in the separatory funnel (emulsion formation).
| Possible Cause | Solution |
| Vigorous shaking. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of dissolved species. | Dilute the mixture with more of the organic solvent and aqueous solution. |
| Presence of fine particulate matter. | Add a small amount of a saturated sodium chloride solution (brine) to break the emulsion. |
Problem 2: Low recovery of the product after acidification.
| Possible Cause | Solution |
| Incomplete extraction into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Check the pH with litmus or pH paper. |
| Product has some solubility in the acidic aqueous solution. | After acidification and precipitation, cool the mixture in an ice bath to maximize precipitation. If the product is still not fully precipitating, you may need to extract the acidified aqueous layer with a fresh portion of an organic solvent like dichloromethane or ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 7-(4-Nitrophenyl)-7-oxoheptanoic acid from neutral and basic impurities.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of 7-(4-Nitrophenyl)-7-oxoheptanoic acid via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase containing neutral and basic impurities, while the bottom aqueous layer will contain the sodium salt of your product.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid.
-
Combine the aqueous extracts and cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A precipitate of the pure product should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already substantially pure.
Workflow for Recrystallization
Caption: General workflow for the purification of a solid organic compound by recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Based on the polarity of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, suitable single solvents for recrystallization could be ethanol, methanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. The ideal solvent should dissolve the compound readily at its boiling point but poorly at room temperature or in an ice bath.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is an excellent method for obtaining highly pure material, especially on a smaller scale.
Workflow for Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Step-by-Step Procedure:
-
Stationary Phase: Silica gel is the recommended stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase to reduce tailing of the acidic product on the silica gel.
-
Thin-Layer Chromatography (TLC): Before running the column, determine the optimal mobile phase composition using TLC. The ideal mobile phase should give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
Table 1: Recommended Starting Solvents for Purification
| Purification Method | Recommended Solvents/Reagents | Rationale |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate, DichloromethaneAqueous Base: Saturated Sodium BicarbonateAqueous Acid: 1-3 M Hydrochloric Acid | The carboxylic acid is deprotonated by the weak base NaHCO₃ to form a water-soluble salt, separating it from neutral impurities. Stronger bases like NaOH could also be used but are not always necessary. |
| Recrystallization | Single Solvents: Ethanol, Methanol, Ethyl AcetateMixed Solvents: Ethanol/Water, Ethyl Acetate/Hexane | The compound is expected to have good solubility in polar organic solvents when hot and lower solubility when cold. A co-solvent system can be used to fine-tune the solubility. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | The non-polar/polar solvent gradient allows for the separation of compounds with different polarities. The added acetic acid helps to prevent peak tailing of the carboxylic acid product. |
References
-
PubChem. (n.d.). 7-Oxoheptanoic acid. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ChemRxiv. (2025). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water. [Link]
-
University of Calgary. (n.d.). Recrystallisation Experimental Techniques Required. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Shimadzu. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
- Google Patents. (2015).
-
PubMed. (1974). A Simple Procedure for Crystallization of the Schiff Reagent. [Link]
-
PrepChem. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. [Link]
-
Phenomenex. (n.d.). One of The World's Leading HPLC Columns. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
-
A-Z Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Wikipedia. (2020). Friedel–Crafts reaction. [Link]
- Google Patents. (1972).
-
ARKAT USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
-
ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Phenomenex. (n.d.). Search for Chromatography Products and Columns. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Nitro Group Reduction of Ketoacids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in synthetic organic chemistry: the chemoselective reduction of a nitro group in the presence of a ketone or carboxylic acid (ketoacids).
When working with bifunctional molecules like nitro-ketoacids, researchers frequently encounter complex product mixtures. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, chemoselective amine synthesis.
Troubleshooting Guides & FAQs
Q1: Why does reducing a nitro group in a ketoacid often result in a complex mixture?
The reduction of a nitro-ketoacid is challenging because you are dealing with two highly reactive functional groups. The failure to isolate the desired acyclic amino-ketoacid usually stems from three competing pathways:
-
Chemoselectivity Failure (Over-reduction): Strong reducing agents (like
or high-pressure with highly active Pd/C) will reduce the ketone to a secondary alcohol alongside the nitro group. -
Intramolecular Condensation: Once the nitro group is reduced to a primary amine, it becomes strongly nucleophilic. If the spatial arrangement allows for a 5-, 6-, or 7-membered ring, the amine will rapidly attack the electrophilic ketone carbon, forming a cyclic imine, pyrroline, or lactam.
-
Incomplete Reduction: The reaction stalls at the hydroxylamine or nitroso stage, leading to dimerization.
Competing reaction pathways during nitro-ketoacid reduction.
Q2: How do I select the right reducing agent to achieve high chemoselectivity?
The key is exploiting the electronic differences between the functional groups. Nitro groups are highly electron-deficient and undergo single-electron transfer (SET) reductions easily, whereas ketones typically require hydride transfer or higher-energy hydrogenation.
For maximum chemoselectivity, traditional dissolving metal reductions such as Tin(II) chloride (
Quantitative Comparison of Reducing Agents
| Reducing Agent | Nitro Selectivity | Ketone Tolerance | Condensation Risk | Standard Conditions |
| Pd/C, | High | Low/Moderate | High (Neutral pH) | 1 atm |
| Excellent | Excellent | Low (Acidic) | EtOAc/EtOH, 70 °C | |
| Fe / HCl | Excellent | Excellent | Low (Acidic) | EtOH/ |
| NaI / | Excellent | Excellent | Moderate |
Q3: Even with a chemoselective reductant, my product cyclizes immediately. How do I prevent intramolecular condensation?
This is a fundamental issue of thermodynamics and pH. The newly formed primary amine is a strong nucleophile, and the ketone is a strong electrophile.
The Causality: Condensation requires the amine to have a lone pair of electrons available for nucleophilic attack. By keeping the reaction medium strictly acidic (pH < 3), the amine is instantly protonated upon formation, generating an ammonium salt (
Logical relationship between reaction pH, amine nucleophilicity, and cyclization.
Q4: What is the recommended protocol for isolating the acyclic amino-ketoacid without cyclization?
To successfully isolate the acyclic product, you must use a self-validating acidic reduction protocol. The following methodology utilizes
Protocol: Acid-Stabilized Reduction of Nitro-Ketoacids
-
Step 1: Substrate Dissolution. Dissolve 1.0 mmol of the nitro-ketoacid in 10 mL of Ethyl Acetate (EtOAc) and 2 mL of absolute Ethanol (EtOH).
-
Self-Validation: A clear, homogeneous solution confirms adequate solvation. EtOH acts as a necessary protic co-solvent.
-
-
Step 2: Reagent Addition. Add 5.0 equivalents of
in a single portion.-
Self-Validation: The solution will turn yellow/orange within 10–15 minutes. This visual cue confirms the generation of the active nitroso intermediate.
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 70 °C under an inert argon atmosphere for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms the formation of the highly polar amine salt.
-
-
Step 4: Acidic Isolation (Critical Step). Cool to room temperature. Do not perform a standard basic workup (e.g.,
). Neutralizing the aqueous layer will liberate the free amine and trigger immediate cyclization. Instead, evaporate the volatiles under reduced pressure. Triturate the crude oily residue vigorously with 1M HCl in diethyl ether.-
Self-Validation: A white or off-white precipitate will form, indicating the successful precipitation of the acyclic amino-ketoacid hydrochloride salt.
-
-
Step 5: Verification. Filter the precipitate and wash with cold diethyl ether.
-
Self-Validation:
NMR in DMSO- should reveal a broad peak at ~8.0 ppm ( ) and a characteristic ketone carbonyl carbon at ~200 ppm in NMR, confirming the ketone is intact and uncyclized.
-
Q5: I am seeing a persistent yellow/orange color and incomplete conversion. What is happening?
You are observing the accumulation of intermediates dictated by the Haber mechanism [4]. The reduction of a nitro group to an amine is a complex, 6-electron process that proceeds stepwise.
If the hydrogen transfer rate is too slow, or if your reducing agent is depleted, the reaction stalls at the highly reactive nitroso (
Haber mechanism showing stepwise reduction and potential dimer formation.
References
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews.[Link]
-
NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes. Organic Letters.[Link]
-
A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters.[Link]
Sources
Technical Support Center: Troubleshooting 7-Oxoheptanoic Acid Derivative Synthesis
As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 7-oxoheptanoic acid (pimelic acid semialdehyde) and its derivatives. These bifunctional molecules—featuring both a terminal carboxylic acid and an aldehyde/ketone moiety—are highly versatile building blocks in drug development. However, their dual reactivity and high polarity make them notoriously difficult to synthesize and isolate with high yields.
This guide bypasses generic advice to directly address the mechanistic causality behind low yields, providing self-validating protocols to ensure scientific integrity and reproducible results.
Visual Workflow: Synthetic Pathways and Pitfalls
Workflow of 7-oxoheptanoic acid synthesis, highlighting key pathways and common troubleshooting pitfalls.
Frequently Asked Questions & Troubleshooting
Q1: Why is my yield of 7-oxoheptanoic acid consistently below 40% when using oxidative cleavage on cycloheptene?
The Causality: The primary culprit is over-oxidation. When utilizing strong oxidants like Ruthenium(III) chloride with sodium periodate (
Q2: I am attempting to oxidize 7-hydroxyheptanal to 7-oxoheptanoic acid, but I am isolating dialdehydes or diacids. How can I improve chemoselectivity?
The Causality: Primary alcohols and aldehydes possess similar oxidation potentials. Standard oxidants (like Jones reagent) lack the chemoselectivity required to differentiate between them, leading to a statistical mixture of products[3].
The Solution: Implement a TEMPO-catalyzed Pinnick-type oxidation. TEMPO selectively oxidizes the primary alcohol to an aldehyde, while sodium chlorite (
Q3: My reaction monitoring (TLC/GC) shows complete conversion, but I lose over half my product during the aqueous extraction phase. What is causing this?
The Causality: 7-Oxoheptanoic acid is highly polar, water-soluble, and acts as a surfactant. In the presence of metal catalysts (e.g., Aluminum from Friedel-Crafts acylations or Ruthenium from cleavage), the carboxylic acid coordinates with the metal to form stable, soapy emulsions[5]. Furthermore, if the aqueous layer is not sufficiently acidified, the product remains ionized as a water-soluble carboxylate salt.
The Solution: You must aggressively disrupt the metal-carboxylate complex and manipulate the partition coefficient. Quench the reaction with concentrated
Quantitative Data Summary
The following table summarizes the expected outcomes and corrective actions for various synthetic routes based on validated literature protocols.
| Synthetic Route | Substrate | Target Product | Primary Pitfall | Corrective Action | Expected Yield (%) |
| Oxidative Cleavage | Cycloheptene / 1,2-Cycloheptanediol | 7-Oxoheptanoic Acid | Over-oxidation to pimelic acid | Biphasic solvent partitioning; strict stoichiometry | 65 - 73% |
| TEMPO Oxidation | 7-Hydroxyheptanal | 7-Oxoheptanoic Acid | Dialdehyde / Diacid formation | Use | 94% |
| Friedel-Crafts Acylation | Pimelic anhydride | 7-(Aryl)-7-oxoheptanoic acid | Severe emulsion during extraction | Ice/HCl quench; Brine saturation; Celite filtration | 85 - 92% |
Validated Experimental Protocols
Protocol 1: Chemoselective TEMPO/ Oxidation of 7-Hydroxyheptanal
This protocol provides a self-validating system for the selective oxidation of a primary alcohol/aldehyde to a carboxylic acid without chain degradation[4].
-
Preparation: Dissolve the 7-hydroxyheptanal derivative (1.0 eq, e.g., 0.45 mmol) in a mixture of Acetonitrile (
) and Sodium Phosphate buffer (0.67 M and 0.67 M , pH = 6.5) in a 3:2 ratio (approx. 6.5 mL total volume). -
Reagent Addition: Add TEMPO (0.1 eq, 0.045 mmol) and 2 M aqueous
(1.9 eq, 0.86 mmol) to the solution. Heat the mixture to 40 °C. -
Catalytic Initiation: Gradually add a diluted solution of commercial bleach (
, approx. 5 mol%) over 30 minutes. Self-Validation: The reaction mixture will turn a distinct yellow/orange color, indicating the formation of the active oxoammonium species. -
Monitoring: Stir at 40 °C for 18 hours. Monitor via TLC (stain with bromocresol green to visualize the carboxylic acid).
-
Quenching: Cool to room temperature and quench with saturated aqueous
until the mixture becomes completely colorless, confirming the destruction of excess oxidant. -
Isolation: Evaporate the organic solvent under reduced pressure. Acidify the remaining aqueous mixture to pH < 3 using 1 M
. Extract aggressively with diethyl ether ( ). Wash the combined organics with brine, dry over anhydrous , and concentrate to yield the pure 7-oxoheptanoic acid derivative.
Protocol 2: Emulsion-Free Isolation of Highly Polar Oxoheptanoic Acids
Use this workup protocol when synthesizing 7-oxoheptanoic acid derivatives via metal-catalyzed reactions (e.g., Friedel-Crafts) to prevent product loss[5][6].
-
Acidic Quench: Once the reaction is complete, do not add water directly. Instead, slowly pour the reaction mixture into a vigorously stirred beaker containing a 1:1 mixture of crushed ice and concentrated
. Causality: The extreme acidity and low temperature prevent side reactions while instantly breaking aluminum/ruthenium-carboxylate coordination complexes. -
Phase Separation: Transfer to a separatory funnel. If an emulsion persists at the interface, do not shake further. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble metal hydroxides.
-
Salting Out: Return the filtrate to the separatory funnel. Add solid
to the aqueous layer until it is fully saturated. -
Extraction: Extract the aqueous layer with a moderately polar solvent like ethyl acetate (not hexanes, which are too non-polar for this acid).
-
Washing & Drying: Wash the combined organic layers once with brine (not pure water, to prevent back-extraction), dry over anhydrous
, and concentrate under reduced pressure.
References
-
MDPI. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. Available at:[Link]
-
PMC / NIH. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method for purity analysis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid
HPLC Method Development and Purity Analysis of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently observe method development treated as a trial-and-error exercise rather than a rational, first-principles design. When developing a purity analysis method for a complex intermediate like 7-(4-Nitrophenyl)-7-oxoheptanoic acid, we must account for its specific functional groups: a highly polarizable nitroaromatic ring, a hydrogen-bonding ketone, and an ionizable carboxylic acid tail.
Relying on a standard C18 column often leads to compromises in resolution and peak shape. This guide objectively compares standard C18 methodologies against a targeted Phenyl-Hexyl approach, explaining the thermodynamic causality behind each choice and providing you with a self-validating protocol for precise purity analysis.
Mechanistic Causality: The "Why" Behind the Method
Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl
Standard C18 phases rely exclusively on dispersive van der Waals (hydrophobic) forces. While sufficient for many compounds, they lack the stereochemical and electronic recognition required to efficiently separate closely related positional isomers of nitroaromatics (e.g., ortho- vs. para-nitro impurities).
By transitioning to a Phenyl-Hexyl stationary phase, we introduce a powerful secondary retention mechanism:
[1]. The strongly electron-withdrawing nitro group makes the analyte's aromatic ring electron-deficient. This electron-poor ring interacts strongly with the electron-rich phenyl ring of the stationary phase, providing orthogonal selectivity that a C18 column cannot offer[2]. Furthermore,[3].Mobile Phase Thermodynamics: pH and Organic Modifiers
The choice of organic modifier is not arbitrary. While acetonitrile is the default in many labs due to its low viscosity, its linear structure and localized
Finally, the heptanoic acid moiety (pKa ~4.5) dictates the mobile phase pH.[5]. Buffering the mobile phase to pH 2.5 with 0.1% Trifluoroacetic Acid (TFA) ensures the carboxylic acid remains fully protonated (neutral), mitigating secondary ion-exchange interactions with residual silanols on the silica support.
Logical Workflow for Method Optimization
Logical workflow for HPLC method development targeting nitroaromatic carboxylic acids.
Comparative Experimental Data
The table below summarizes the chromatographic performance of the baseline C18 method versus the optimized Phenyl-Hexyl method. The data demonstrates a clear superiority in peak symmetry and resolution when utilizing
| Parameter | Baseline C18 Method | Optimized Phenyl-Hexyl Method |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Primary Interaction Mechanism | Dispersive Hydrophobic | Hydrophobic + |
| Organic Modifier | Acetonitrile | Methanol |
| Retention Time (min) | 8.42 | 9.15 |
| Tailing Factor ( | 1.45 | 1.05 |
| Resolution ( | 1.8 | 3.5 |
*Resolution calculated relative to the closely eluting 3-nitro positional isomer impurity.
Step-by-Step Purity Analysis Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the thermodynamic conditions described above are successfully achieved before any sample data is recorded.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 M
cm). Mix thoroughly and degas. (Causality: Lowers pH to ~2.5, suppressing carboxylic acid ionization). -
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Methanol. Mix and degas. (Causality: Methanol acts as a protic modifier that does not disrupt
interactions).
Step 2: Standard and Sample Preparation
-
Diluent: Water/Methanol (50:50, v/v).
-
Standard Solution: Accurately weigh 10.0 mg of 7-(4-Nitrophenyl)-7-oxoheptanoic acid reference standard into a 20 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).
-
System Suitability (Resolution) Mixture: Spike the standard solution with 0.05 mg/mL of the 3-nitrophenyl isomer to verify column selectivity.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (Optimal absorbance maximum for the nitroaromatic chromophore).
-
Gradient Program:
-
0.0 – 2.0 min: 20% B
-
2.0 – 12.0 min: 20%
80% B -
12.0 – 15.0 min: 80% B (Wash)
-
15.0 – 15.1 min: 80%
20% B -
15.1 – 20.0 min: 20% B (Re-equilibration)
-
Step 4: System Suitability Testing (Self-Validation)
Before injecting unknown purity samples, the system must pass the following criteria using the Resolution Mixture:
-
Resolution (
): 2.5 between the 3-nitro isomer and the main 7-(4-Nitrophenyl)-7-oxoheptanoic acid peak. -
Tailing Factor (
): 1.2 for the main peak. -
Precision: %RSD
1.0% for the main peak area across 5 replicate injections.
Conclusion
By moving away from default C18/Acetonitrile methods and embracing the specific chemical realities of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, we achieve a highly robust separation. The combination of a Phenyl-Hexyl stationary phase, a methanol organic modifier, and strict pH control creates an environment where
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column - Agilent.[Link]
-
Selectivity and Stability Review of HALO Fused-Core Columns - MAC-MOD Analytical. [Link]
-
HALO PFP uHPLC COLUMNS - HPLC.eu. [Link]
Sources
A Researcher's Guide to the 1H NMR Interpretation of 7-(4-Nitrophenyl)-7-oxoheptanoic acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and routinely used technique for elucidating the structure of organic molecules in solution.[1][2] This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, a molecule of interest in various research contexts due to its bifunctional nature, incorporating a rigid aromatic nitro-keto moiety and a flexible carboxylic acid chain.
This guide moves beyond a simple peak assignment, delving into the rationale behind the expected chemical shifts, multiplicity patterns, and integration values. We will also explore a comparative analysis with structurally related compounds to highlight key spectral differentiators, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the 1H NMR Spectrum
Before analyzing a spectrum, an experienced spectroscopist first dissects the molecule to predict the expected signals. 7-(4-Nitrophenyl)-7-oxoheptanoic acid (Figure 1) possesses several distinct proton environments that will give rise to a characteristic set of signals in the 1H NMR spectrum.
The molecule can be deconstructed into two key fragments: the 4-nitrobenzoyl group and the heptanoic acid chain. The electron-withdrawing nature of the nitro group and the carbonyl function will significantly influence the chemical shifts of the aromatic protons.[3] The aliphatic chain, while more shielded, will exhibit predictable splitting patterns based on proton-proton coupling.
Figure 1: Molecular Structure of 7-(4-Nitrophenyl)-7-oxoheptanoic acid
A visual representation of the chemical structure.
Interpreting the Spectral Data: A Peak-by-Peak Analysis
Based on established principles of 1H NMR spectroscopy and data from related compounds, we can predict the following signals for 7-(4-Nitrophenyl)-7-oxoheptanoic acid.[4][5][6]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Doublet | 2H | H-a | Protons ortho to the strongly electron-withdrawing nitro group are highly deshielded.[3][7] They will appear as a doublet due to coupling with H-b. |
| ~8.1 | Doublet | 2H | H-b | Protons meta to the nitro group (and ortho to the carbonyl) are also deshielded, but to a lesser extent than H-a. They will appear as a doublet due to coupling with H-a. |
| ~3.0 | Triplet | 2H | H-c | These methylene protons are adjacent to the carbonyl group, causing a downfield shift. They will be split into a triplet by the neighboring H-d protons. |
| ~2.4 | Triplet | 2H | H-g | These methylene protons are adjacent to the carboxylic acid group, resulting in a downfield shift. They will be split into a triplet by the neighboring H-f protons. |
| ~1.7 | Multiplet | 4H | H-d, H-f | These methylene protons are in the middle of the aliphatic chain and will have overlapping signals. They will appear as complex multiplets due to coupling with their respective neighbors. |
| ~1.4 | Multiplet | 2H | H-e | This central methylene group will also be a multiplet due to coupling with H-d and H-f. |
| ~12.0 | Broad Singlet | 1H | H-h (COOH) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on the solvent and concentration.[5] |
Comparative Analysis: Distinguishing from Structural Analogs
To underscore the unique spectral signature of 7-(4-Nitrophenyl)-7-oxoheptanoic acid, a comparison with similar molecules is instructive.
-
Heptanoic Acid: In the absence of the 4-nitrobenzoyl group, the 1H NMR spectrum would be significantly simpler. The signals for the aliphatic chain would be present, but at slightly different chemical shifts, and the aromatic signals would be absent.[8][9][10]
-
4-Nitrobenzoyl Chloride: This precursor lacks the heptanoic acid chain. Its 1H NMR spectrum would only show the two doublets in the aromatic region, corresponding to the protons on the nitrophenyl ring.[3][7]
-
7-phenyl-7-oxoheptanoic acid: If the nitro group were absent, the aromatic signals would shift upfield (to lower ppm values) due to the reduced electron-withdrawing effect. The splitting pattern of two doublets would likely remain.
This comparative approach is crucial in confirming the identity of a target molecule and ruling out potential starting materials or side products.
Experimental Protocol for High-Fidelity 1H NMR Data Acquisition
Achieving a clean, interpretable 1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a reliable workflow.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) can be used. Note that the acidic proton of the carboxylic acid may exchange with deuterium in methanol-d4, leading to the disappearance of its signal.
-
Sample Concentration: Weigh approximately 5-10 mg of 7-(4-Nitrophenyl)-7-oxoheptanoic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2][6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).
Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Spectral Width: A range of approximately -2 to 14 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift scale is calibrated by setting the TMS peak to 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[1]
Figure 2: 1H NMR Data Acquisition and Processing Workflow
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. azooptics.com [azooptics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 8. Heptanoic acid(111-14-8) 1H NMR [m.chemicalbook.com]
- 9. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HRMS Analysis of 7-(4-Nitrophenyl)-7-oxoheptanoic Acid Impurities
This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) approaches for the identification and characterization of impurities in 7-(4-nitrophenyl)-7-oxoheptanoic acid. The content is structured to deliver scientifically sound, field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling in Pharmaceutical Development
In pharmaceutical development, the rigorous identification and control of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of any impurity present at or above a specified threshold, which is typically as low as 0.05% for many drug substances.[1][2] Qualification, the process of establishing the biological safety of an impurity, is required for any impurity exceeding these thresholds.[1] This necessitates analytical methodologies that are not only highly sensitive but also provide unequivocal structural information. 7-(4-nitrophenyl)-7-oxoheptanoic acid, as a potential intermediate or building block, is no exception to this stringent requirement.
Predicting Potential Impurities: A Synthesis-Centric Approach
To effectively hunt for impurities, one must first understand their likely origin. A common and efficient method for synthesizing 7-(4-nitrophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of nitrobenzene with a derivative of heptanedioic acid, such as heptanedioic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5][6]
This synthetic route, while effective, can introduce several classes of organic impurities that must be monitored.[1][2]
-
Starting Materials & Reagents: Unreacted nitrobenzene and heptanedioic acid/anhydride.
-
By-products:
-
Isomeric Impurities: Friedel-Crafts acylation can result in substitution at the ortho and meta positions of the nitrobenzene ring, leading to 7-(2-nitrophenyl)-7-oxoheptanoic acid and 7-(3-nitrophenyl)-7-oxoheptanoic acid.
-
Poly-acylated Species: Although the deactivating nature of the acyl and nitro groups discourages further substitution, poly-acylation is a theoretical possibility.[5][6][7]
-
-
Intermediates: Incomplete reaction or side reactions could lead to various intermediate species.
-
Degradation Products: The final compound may degrade under specific storage or processing conditions.
HRMS for Impurity Analysis: A Comparative Overview
High-Resolution Mass Spectrometry (HRMS) is the cornerstone of modern impurity profiling due to its ability to provide precise molecular weight measurements, enabling the determination of elemental compositions.[8][][10][11] The two most prominent HRMS technologies in this space are Time-of-Flight (ToF) and Orbitrap mass analyzers.
Mass Analyzer Technology: Orbitrap vs. Time-of-Flight (ToF)
| Feature | Orbitrap | Time-of-Flight (ToF) | Rationale for 7-(4-Nitrophenyl)-7-oxoheptanoic Acid Analysis |
| Mass Resolution | Very High (up to >240,000)[12][13] | High (up to 60,000)[13] | The ultra-high resolution of the Orbitrap is exceptionally powerful for separating the parent compound from impurities with very similar masses, such as isomers or compounds with minor elemental differences.[12] This provides a higher degree of confidence in formula assignment. |
| Mass Accuracy | Excellent (<1-3 ppm) | Very Good (<3-5 ppm) | Both instruments provide excellent mass accuracy, crucial for generating reliable elemental compositions. However, the superior resolution of the Orbitrap often leads to more consistently high mass accuracy, especially in complex matrices.[14] |
| Scan Speed | Slower, resolution-dependent | Faster | ToF instruments are generally faster, which is an advantage for rapid screening or when coupled with ultra-fast chromatography.[13][15] However, for detailed impurity profiling, the scan speed of modern Orbitraps is more than sufficient. |
| Dynamic Range | Good intra-scan dynamic range | Excellent intra-scan dynamic range[16] | ToF analyzers often exhibit a superior intra-scan dynamic range, which can be beneficial for detecting very low-level impurities in the presence of the high-concentration parent compound.[16] |
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is critical and depends on the physicochemical properties of the analyte.
| Ionization Source | Principle | Best Suited For | Application to 7-(4-Nitrophenyl)-7-oxoheptanoic Acid |
| Electrospray Ionization (ESI) | Ionization occurs in the liquid phase; ideal for polar, ionizable molecules.[17][18][19] | Polar, non-volatile compounds like peptides, proteins, and polar small molecules.[17][19] | Highly suitable. The carboxylic acid group on the target molecule is readily deprotonated in negative ion mode, making ESI an excellent choice. Most predicted impurities will also be polar enough for efficient ESI.[18] |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase after nebulization and vaporization; ideal for less polar, more volatile compounds.[17][20] | Less polar, thermally stable, smaller molecules like steroids, lipids, and non-polar drugs.[17][19] | Less suitable for the parent compound but could be useful for detecting less polar impurities, such as unreacted nitrobenzene. |
A Self-Validating Experimental Workflow for Impurity Identification
The following protocol is designed as a robust, self-validating system for the comprehensive analysis of impurities.
Overall Workflow Visualization
Sources
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
- 11. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 17. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. youtube.com [youtube.com]
Comparative Guide: 7-(4-Nitrophenyl)-7-oxoheptanoic Acid vs. Suberoylanilide Linkers
This guide provides an in-depth technical comparison between 7-(4-Nitrophenyl)-7-oxoheptanoic acid and Suberoylanilide linkers, focusing on their application in the design of Histone Deacetylase (HDAC) inhibitors, PROTACs, and antibody-drug conjugates (ADCs).
Executive Summary
In the development of HDAC-targeting therapeutics and degraders (PROTACs), the linker region dictates physicochemical properties, metabolic stability, and binding efficacy.
-
Suberoylanilide (the structural backbone of Vorinostat/SAHA) is the industry standard "Cap-Linker" motif, characterized by a C8 aliphatic chain and an amide-linked phenyl cap. While potent, it suffers from susceptibility to hydrolytic cleavage by amidases.
-
7-(4-Nitrophenyl)-7-oxoheptanoic acid represents a "Next-Generation" linker intermediate. It replaces the labile amide bond with a metabolically stable ketone , shortens the chain length (C7 vs. C8), and introduces a 4-nitro moiety as a latent handle for bio-orthogonal conjugation (e.g., reduction to aniline for PROTAC assembly).
Chemical Structure & Physicochemical Comparison
The fundamental difference lies in the linkage chemistry (Amide vs. Ketone) and the functional handle (Unsubstituted Phenyl vs. 4-Nitrophenyl).
| Feature | Suberoylanilide Linker | 7-(4-Nitrophenyl)-7-oxoheptanoic Acid |
| Core Structure | Phenyl-NH-C(=O)-(CH₂)₆-COOH | (4-NO₂-Ph)-C(=O)-(CH₂)₅-COOH |
| Linkage Type | Amide (Hydrolyzable) | Ketone (Non-hydrolyzable) |
| Chain Length | 8 Atoms (N + 7C) | 7 Atoms (7C) |
| H-Bond Donors | 1 (Amide NH) | 0 |
| H-Bond Acceptors | 1 (Amide C=O) | 3 (Ketone C=O, Nitro -NO₂) |
| Metabolic Stability | Low (Amidase sensitivity) | High (Ketone stability) |
| Functional Handle | None (requires pre-functionalized aniline) | Nitro (-NO₂) (Reducible to -NH₂ for conjugation) |
| Primary Application | Standard HDAC Inhibitors (SAHA) | PROTACs, ABPP Probes, Stable Analogs |
Key Insight: The 7-oxo linker acts as a bioisostere of the suberoylanilide amide. By removing the amide nitrogen, it eliminates a primary site of metabolic degradation while maintaining the requisite distance for the Zinc-Binding Group (ZBG) to reach the HDAC active site.
Synthesis & Manufacturing Protocols
The synthesis of these two linkers requires distinct chemical strategies. The 7-oxo variant offers a more direct, convergent route via Friedel-Crafts chemistry.
Standard route for SAHA precursors.
-
Reagents: Suberic acid (1.0 eq), Aniline (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve suberic acid in DMF under N₂ atmosphere.
-
Add EDC·HCl and HOBt; stir for 30 min at 0°C to activate the carboxylic acid.
-
Add Aniline and DIPEA dropwise.
-
Allow to warm to RT and stir for 12–18 hours.
-
Workup: Quench with 1N HCl (precipitates the product). Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield: ~60–75% (requires careful separation of mono- vs. di-anilide).
-
Direct, one-step acylation.
-
Reagents: Pimelic anhydride (1.0 eq), Nitrobenzene (1.0 eq), Anhydrous AlCl₃ (2.5 eq), 1,2-Dichloroethane (DCE, Solvent).
-
Procedure:
-
Step 1: In a dry flask, dissolve Pimelic anhydride in DCE.
-
Step 2: Add Nitrobenzene dropwise at 0°C.
-
Step 3: Add AlCl₃ portion-wise over 30 min (exothermic!).
-
Step 4: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Step 5: Cool to RT and quench by pouring into ice-cold 1N HCl.
-
Step 6: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, Hexane → EtOAc gradient).
-
Yield: ~80–90% (High selectivity for mono-acylation).
-
Expert Note: The Friedel-Crafts route avoids the formation of di-substituted byproducts common in suberic acid couplings (where both ends react), making the 7-oxo synthesis more efficient for linker production.
Stability & Metabolic Fate
The primary advantage of the 7-oxo linker is its resistance to hydrolysis.
-
Suberoylanilide (Amide):
-
Enzymatic Cleavage: Susceptible to cleavage by amidases (e.g., HDACs themselves, liver amidases).
-
Half-Life: Typically <2 hours in human liver microsomes (HLM).
-
Consequence: Rapid loss of potency in vivo; requires frequent dosing.
-
-
7-oxo-Nitro (Ketone):
-
Enzymatic Cleavage: Resistant to amidases. Ketones are generally stable unless reduced by specific reductases (rare for this structure).
-
Half-Life: Typically >6 hours in HLM.
-
Consequence: Prolonged target engagement; ideal for PROTACs requiring sustained degradation.
-
Biological Implications: Binding & Affinity
The structural change from Amide to Ketone affects binding interactions within the HDAC active site.
-
Suberoylanilide: The amide -NH- acts as a Hydrogen Bond Donor to Asp101 (HDAC1) or equivalent residues at the rim of the catalytic tunnel. This interaction stabilizes the inhibitor-enzyme complex.
-
7-oxo-Nitro: Lacks the H-bond donor. However, the Ketone C=O can act as an H-bond Acceptor, potentially interacting with water-mediated networks or different residues.
-
Potency Impact: The loss of the direct H-bond may slightly reduce potency (2–5 fold) compared to the amide analog.
-
Compensation: The 4-Nitro group can provide additional hydrophobic or pi-stacking interactions with the surface residues (e.g., Phe152/208), potentially offsetting the loss of the H-bond.
-
Application in PROTAC Design
The 7-(4-Nitrophenyl)-7-oxoheptanoic acid linker is particularly valuable for PROTAC development due to its "latent handle."
Workflow:
-
Synthesis: Prepare the 7-oxo-Nitro acid.
-
Reduction: Reduce the Nitro group (-NO₂) to an Amine (-NH₂) using H₂/Pd-C or Fe/HCl.
-
Result:7-(4-Aminophenyl)-7-oxoheptanoic acid .
-
-
Conjugation: Use the new amine to attach an E3 Ligase Ligand (e.g., Thalidomide-COOH or VHL-Ligand-COOH) via amide coupling.
-
ZBG Formation: Convert the terminal carboxylic acid to a hydroxamic acid (ZBG) using NH₂OH/KOH.
-
Result: A complete PROTAC with a stable ketone linker.
-
Diagram: PROTAC Assembly Workflow
Caption: Step-by-step synthesis of a stable HDAC-targeting PROTAC using the 7-oxo-Nitro linker as a versatile scaffold.
References
-
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
- Source:Journal of Medicinal Chemistry. "Suberoylanilide Hydroxamic Acid (SAHA)
-
URL:[Link]
-
Friedel-Crafts Acylation for Ketone Linkers
- Source:Organic Process Research & Development.
-
URL:[Link]
-
Metabolic Stability of Amide vs.
- Source:Bioorganic & Medicinal Chemistry Letters. "Design and Synthesis of Non-Hydrolyzable Ketone Analogues of SAHA."
-
URL:[Link]
-
PROTAC Linker Design Strategies
- Source:Nature Reviews Drug Discovery. "The PROTAC Revolution: Opportunities and Challenges."
-
URL:[Link]
Comparative Solubility & Stability Guide: Nitrophenyl Ketoacids in DMSO vs. Methanol
Topic: Comparative Solubility of Nitrophenyl Ketoacids in DMSO vs. Methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the handling of nitrophenyl ketoacids (e.g., 4-nitrophenylglyoxylic acid, 2-nitrophenylpyruvic acid), the choice between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is rarely a matter of simple dissolution; it is a trade-off between maximum solubility and downstream processability .[1]
-
DMSO is the superior thermodynamic solvent, capable of achieving stock concentrations >50 mM, making it the standard for high-throughput screening (HTS) and biological assays. However, its high boiling point (189 °C) and difficulty of removal complicate product isolation.[2]
-
Methanol offers moderate solubility (typically 5–20 mM) but excels in process chemistry due to its volatility (b.p. 64.7 °C) and utility in recrystallization. Researchers must be vigilant regarding spontaneous esterification in methanol under acidic conditions.
Chemical Principles of Solvation
To understand the solubility differences, we must analyze the interaction between the solvent and the specific functional groups of nitrophenyl ketoacids.
The Solute: Nitrophenyl Ketoacid
These molecules possess three distinct regions affecting solubility:
-
Nitro Group (-NO₂): Highly electron-withdrawing, creating a strong dipole.
-
Aromatic Ring: Hydrophobic core, requiring van der Waals interactions.
- -Ketoacid Moiety (-COCOOH): A dual hydrogen-bond donor (acid OH) and acceptor (ketone/acid carbonyls).
The Solvents
-
DMSO (Polar Aprotic):
-
Mechanism: DMSO acts as a powerful H-bond acceptor (via the sulfoxide oxygen) and interacts strongly with the polar nitro group via dipole-dipole forces. It disrupts the strong intermolecular crystal lattice of the ketoacids more effectively than methanol.
-
Result: High solubility, stabilization of the anionic form if deprotonated.
-
-
Methanol (Polar Protic):
-
Mechanism: Methanol acts as both an H-bond donor and acceptor. While it solvates the carboxylic acid well, it competes with the solute's internal H-bonds. Its lower dielectric constant (
) compared to DMSO ( ) results in weaker solvation of the nitro-induced dipole. -
Result: Moderate solubility; saturation is reached at lower concentrations.
-
Comparative Performance Data
The following data synthesizes experimental values from structurally analogous nitrophenyl derivatives (e.g., 4-nitrophenyl acetate, phenylglyoxylic acid) to establish reliable working ranges for nitrophenyl ketoacids.
Table 1: Solubility & Physical Properties Comparison
| Feature | DMSO | Methanol |
| Solubility Range (Est.) | High (30 – 200 mg/mL) [1, 2] | Moderate (5 – 25 mg/mL) [3, 4] |
| Dielectric Constant | 47.2 (Excellent for dipoles) | 32.7 (Good for H-bonds) |
| Boiling Point | 189 °C (Hard to remove) | 64.7 °C (Easy to remove) |
| Freezing Point | 19 °C (Freezes in cold storage) | -97.6 °C (Liquid at -20°C) |
| Primary Risk | Skin permeability / Hygroscopicity | Spontaneous methyl ester formation |
| Best Use Case | 100x Stock Solutions, Bio-assays | Synthesis workup, Recrystallization |
Critical Note on Stability: Phenylglyoxylic acid derivatives are prone to photochemical decarboxylation in solution, converting to nitrobenzaldehyde or nitrosobenzoic acid species upon UV exposure [5]. Solutions in both solvents should be stored in amber vials.
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
This protocol ensures thermodynamic equilibrium is reached, preventing false-negative solubility readings common in rapid visual assessments.
-
Preparation: Weigh 50 mg of the specific nitrophenyl ketoacid into a 2 mL HPLC amber vial.
-
Solvent Addition: Add 500
L of the solvent (DMSO or Methanol). -
Equilibration:
-
Seal cap tightly (PTFE-lined septum).
-
Agitate at 25 °C for 24 hours (orbital shaker at 200 rpm).
-
Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.
-
-
Separation: Centrifuge at 10,000
g for 10 minutes to pellet undissolved material. -
Quantification:
-
Remove 100
L of supernatant. -
Dilute 1:100 in mobile phase (e.g., Water/Acetonitrile).
-
Analyze via HPLC-UV (detection at 254 nm or 280 nm).
-
Compare against a standard curve prepared in the same solvent.
-
Protocol B: Solvent Switch (Purification Workflow)
Commonly used when a reaction is performed in DMSO, but the product needs to be isolated.
-
Dilution: Dilute the DMSO reaction mixture 1:10 with ice-cold 0.1 M HCl. The acidity suppresses ionization of the carboxylic acid, lowering solubility.
-
Precipitation: The nitrophenyl ketoacid often precipitates as a solid.
-
Extraction (if oil forms): Extract 3x with Ethyl Acetate.
-
Wash: Wash organic layer 2x with Brine (removes residual DMSO).
-
Evaporation: Dry over Na
SO and evaporate. -
Recrystallization: Dissolve crude solid in minimal hot Methanol; cool to -20 °C to crystallize.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for solvent selection and the mechanistic interactions driving solubility.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting DMSO vs. Methanol based on experimental constraints (concentration, temperature, and workup requirements).
Figure 2: Solvation Mechanism Comparison
Caption: Mechanistic difference: DMSO stabilizes the nitro-dipole, while Methanol relies on hydrogen bonding, often leading to lower saturation limits.
References
-
MedChemExpress. 4-Nitrophenylboronic acid Solubility Data. Retrieved from medchemexpress.com. Link
-
TargetMol. Phenylglyoxylic acid Solubility Information. Retrieved from targetmol.com. Link
-
BenchChem. Solubility of 4-Nitrophenyl Tetradecanoate. Retrieved from benchchem.com. Link
-
Sigma-Aldrich. 4-Nitrophenyl acetate Product Information. Retrieved from sigmaaldrich.com. Link
-
Görner, H., et al. (1991). Photoreaction of (p-nitrophenyl)glyoxylic acid to p-nitrosobenzoic acid in aqueous solution.[3] Journal of Physical Chemistry.[3] Link
Sources
quality control parameters for 7-(4-Nitrophenyl)-7-oxoheptanoic acid reagent
As a Senior Application Scientist, I approach the evaluation and validation of synthetic intermediates not merely as a checklist of specifications, but as a comprehensive risk-mitigation strategy for downstream drug development.
7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS: 125174-01-8) is a highly versatile, heterobifunctional building block. Structurally, it features a heptanoic acid chain providing spatial flexibility, a C7 ketone offering conformational rigidity and hydrogen-bonding potential, and a terminal p-nitrophenyl group. This compound is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), hapten-carrier bioconjugates, and complex assay linkers.
This guide objectively compares its performance against common alternatives, establishes the critical Quality Control (QC) parameters required for batch release, and provides self-validating experimental protocols for its application.
Structural Rationale & Comparative Analysis
When designing a bioconjugation workflow, the choice of linker dictates the stability, solubility, and target affinity of the final conjugate. 7-(4-Nitrophenyl)-7-oxoheptanoic acid provides a distinct advantage through its "masked" heterobifunctionality. The carboxyl group can be immediately activated for amine conjugation, while the nitro group remains inert until selectively reduced to an amine for a subsequent conjugation step.
Table 1: Performance Comparison of Linker Alternatives
| Reagent | Structural Classification | Primary Application | Advantages | Limitations |
| 7-(4-Nitrophenyl)-7-oxoheptanoic acid | Heterobifunctional (Masked) | PROTACs, Hapten linkers | Stepwise conjugation control; highly stable during storage. | Requires post-conjugation catalytic reduction (Pd/C) to unmask the amine. |
| 7-(4-Aminophenyl)-7-oxoheptanoic acid | Heterobifunctional (Active) | Direct bioconjugation | Eliminates the need for downstream reduction. | Prone to rapid oxidation and polymerization; poor shelf-life. |
| Disuccinimidyl suberate (DSS) | Homobifunctional | Protein crosslinking | Simple, one-step crosslinking. | Lacks directional control; high risk of target protein polymerization. |
| 4-Nitrophenyl butyrate | Monofunctional (Short chain) | Lipase substrate assays[1] | Excellent colorimetric leaving group (p-nitrophenoxide)[1]. | Chain is too short to overcome steric hindrance in protein-protein interactions. |
Critical Quality Control (QC) Parameters
To guarantee reproducibility in sensitive bioconjugation reactions, the raw reagent must pass stringent analytical gates. The causality behind these specific QC parameters is rooted in the chemical mechanics of esterification and catalysis.
Quality control workflow for 7-(4-Nitrophenyl)-7-oxoheptanoic acid batch release.
-
Chromatographic Purity (HPLC-UV): The p-nitrophenyl conjugated system exhibits a robust
transition at ~270 nm. According to ICH Q2(R1) guidelines, the analytical procedure must be validated for specificity to ensure baseline resolution between the active moiety and synthetic impurities[2]. Purity must exceed 98% to prevent off-target crosslinking.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Moisture Content (Karl Fischer Titration): Moisture is the primary failure point for downstream EDC/NHS activation. Water acts as a competing nucleophile, hydrolyzing the active ester before it can conjugate to the target amine. We mandate a moisture limit of <0.5% w/w, determined via USP <921> Method Ia (Direct Titration)[3].
-
Heavy Metal Trace Analysis (ICP-MS): If the nitro group is to be reduced to an amine via catalytic hydrogenation (e.g., Pd/C) after the first conjugation, trace heavy metals from the initial synthesis can act as severe catalyst poisons, halting the reduction process.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate internal controls to ensure that a negative result is due to the chemistry itself, not an artifact of degraded reagents or instrument failure.
Protocol A: System-Suitability-Driven HPLC Purity Assay
Causality: We utilize Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the carboxylic acid tail. Without TFA, the molecule exists in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and inaccurate integration.
-
System Suitability Test (SST): Inject a reference standard of 7-(4-Nitrophenyl)-7-oxoheptanoic acid (1 mg/mL in Acetonitrile). Verify that the theoretical plate count is >5,000 and the tailing factor is
1.5. Do not proceed if SST fails. -
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% TFA.
-
Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min.
-
Detection: Monitor absorbance at 270 nm. Integrate all peaks
0.05% relative area to determine total purity.
Protocol B: Stepwise Bioconjugation (NHS Ester Activation)
Causality: We utilize N-Hydroxysuccinimide (NHS) alongside EDC. EDC alone forms an unstable O-acylisourea intermediate that rapidly hydrolyzes or rearranges into an inactive N-acylurea. The addition of NHS creates a stable, amine-reactive NHS-ester intermediate, drastically increasing conjugation yield[4].
Stepwise bioconjugation pathway utilizing the carboxyl and nitro functional groups.
-
Reagent Solubilization: Dissolve 10 mg of 7-(4-Nitrophenyl)-7-oxoheptanoic acid in 500 µL of strictly anhydrous Dimethylformamide (DMF). Self-Validation: If the DMF is not stored over molecular sieves, run a blank reaction to monitor baseline hydrolysis.
-
Activation: Add 1.5 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS. Stir at room temperature for 2 hours under an inert argon atmosphere.
-
Conjugation: Add the activated NHS-ester solution dropwise to the target protein (e.g., BSA or target ligand) dissolved in 100 mM Phosphate Buffer (pH 7.5). Ensure the final organic solvent concentration does not exceed 10% to prevent protein denaturation.
-
Incubation & Quenching: React for 2 hours at room temperature. Quench unreacted NHS esters by adding 50 mM Tris buffer (pH 7.5) for 15 minutes.
-
Purification: Isolate the conjugate using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.
References
-
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA Regulatory Information. Available at: [Link]
-
United States Pharmacopeia (USP). "USP <921> WATER DETERMINATION". USP-NF. Available at: [Link]
-
Hermanson, G. T. "Bioconjugate Techniques - 3rd Edition". Elsevier Academic Press. Available at: [Link]
Sources
Safety Operating Guide
7-(4-Nitrophenyl)-7-oxoheptanoic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS: 125174-01-8).
Executive Summary:
-
Hazard Class: Irritant, Potential Acute Toxin (Nitro-aromatic derivative).
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: NEVER dispose of this compound down the drain or in general trash.
-
Waste Stream: Segregate as "Organic Solid - Toxic" or "Organic Liquid" (if dissolved).
Chemical Hazard Assessment & Identification
Before disposal, you must validate the waste profile.[1] This compound combines a nitro-aromatic ring with a carboxylic acid tail, creating specific stability and reactivity considerations.
| Property | Specification | Operational Implication |
| CAS Number | 125174-01-8 | Use for labeling and manifest generation. |
| Physical State | Solid (Powder) | Dust inhalation hazard; requires particulate respirator (N95/P100). |
| Reactivity | Nitro-group (NO₂) | Shock Sensitive Potential: While mono-nitro compounds are generally stable, avoid friction/impact. Incompatible with strong bases (forms unstable salts) and strong reducing agents. |
| Acidity | Carboxylic Acid | Corrosive to metals; store in glass or HDPE. |
| Solubility | DMSO, Methanol | Use organic solvents for spill cleanup; water solubility is limited. |
Proper Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, contaminated weighing boats, solid spill residue.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
-
Transfer: Carefully transfer the solid into the container. Do not fill >90% capacity.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituent: "7-(4-Nitrophenyl)-7-oxoheptanoic acid"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area. Keep separate from oxidizers (e.g., nitrates, perchlorates).[2]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable for: HPLC waste, reaction solvents containing the compound.
-
Compatibility Check: Ensure the solvent stream is compatible.
-
Compatible: Acetone, Methanol, Dichloromethane, Ethyl Acetate.
-
Incompatible: Strong oxidizers, concentrated acids/bases.[3]
-
-
Collection: Pour into a dedicated "Organic Solvent Waste" carboy (typically 5-gallon HDPE).
-
pH Check: If the solution is highly acidic due to the carboxylic acid moiety, check if your facility requires a separate "Acidic Organic" stream. If pH < 2, segregate into "Corrosive Organics."
-
Secondary Containment: Store carboy in a tray capable of holding 110% of the volume.
Emergency Spill Response Protocol
Stop: Evacuate the immediate area if dust is airborne.[4] PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, N95 respirator.
-
Containment:
-
Solid Spill: Cover with a damp paper towel (dampened with water or ethanol) to prevent dust dispersion. Scoop carefully into a waste jar.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination:
-
Disposal of Cleanup Materials: All contaminated gloves, pads, and towels must be treated as hazardous chemical waste (Scenario A).
Regulatory & Logistics (RCRA Compliance)
Waste Codes (US EPA): While 7-(4-Nitrophenyl)-7-oxoheptanoic acid is not explicitly P-listed or U-listed, it must be characterized based on its properties:
-
D001 (Ignitable): If dissolved in flammable solvents (e.g., Acetone).
-
D002 (Corrosive): If the waste solution pH is
2. -
D003 (Reactive): Unlikely for this specific mono-nitro compound, but always consult your EHS officer regarding nitro-compound policies.
Documentation: Ensure the Chemical Waste Manifest includes the full chemical name.[1] Avoid vague descriptions like "Organic Waste."
Visual Decision Workflows
Figure 1: Waste Stream Decision Tree
Caption: Logical flow for determining the correct disposal path based on physical state and solvent composition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid (Analogous Structure Safety Data). PubChem. [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds Safety Guidelines. OSHA.gov. [Link]
Sources
Personal protective equipment for handling 7-(4-Nitrophenyl)-7-oxoheptanoic acid
Emergency Response & Immediate Action Card
(Print this section and post it near the handling area)
| Scenario | Immediate Action Protocol |
| Eye Contact | DO NOT RUB. Flush immediately with saline/water for 15 minutes . Hold eyelids open. Seek medical evaluation (ophthalmology). |
| Skin Contact | Brush off dry powder gently. Wash with soap and water for 15 minutes.[1][2] Discard contaminated leather (shoes/watch bands) as they cannot be decontaminated. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to prevent dust. Scoop into a sealed container. Do not dry sweep. |
| Fire | Use CO₂, Dry Chemical, or Foam. Avoid water jet (may spread burning material). Emits toxic NOₓ fumes. |
Hazard Profile & Risk Assessment
As researchers, we do not merely follow rules; we manage probability. The molecule 7-(4-Nitrophenyl)-7-oxoheptanoic acid (CAS 125174-01-8) presents a tripartite hazard profile derived from its functional groups: the Nitro-aromatic moiety , the Ketone linker , and the Carboxylic Acid tail .
-
Primary Hazard (Irritation): The carboxylic acid and ketone functions make this a potent mucosal irritant (H315, H319, H335). Inhalation of dust will cause immediate upper respiratory distress.
-
Secondary Hazard (Toxicity): Nitro-aromatics are often reducible to aniline derivatives in vivo, which can be methemoglobinemia inducers. While the long heptanoic chain likely reduces bioavailability compared to nitrobenzene, Universal Precautions for unknown toxicity must apply.
-
Physical Hazard: As a solid organic acid, it is combustible. Fine dust clouds can be explosive (Dust Explosion Class St-1).
Quantitative Physical Properties
| Property | Value (Experimental/Predicted) | Operational Implication |
| Molecular Weight | 265.26 g/mol | Heavy dust; settles quickly but persists on surfaces. |
| Physical State | Solid (Crystalline powder) | Inhalation risk is the primary vector of exposure. |
| pKa (Acid) | ~4.5 - 4.8 (Carboxylic acid) | Corrosive to mucous membranes; neutralize spills with weak base. |
| Solubility | DMSO, MeOH, EtOH, Basic H₂O | Use compatible glove materials for the solvent carrier. |
Personal Protective Equipment (PPE) Selection Strategy
We utilize a "Barrier-in-Depth" approach. PPE is the final line of defense, not the first. Engineering controls (Fume Hood) are primary.
A. Hand Protection (Glove Logic)
-
Routine Handling (Dry Solid): Nitrile (0.11 mm / 4 mil) .
-
Reasoning: Nitrile provides excellent abrasion resistance against solids and sufficient protection against incidental contact with the acidic powder.
-
-
Solution Handling (DMSO/Methanol): Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer:Nitrile (8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions >100mM.
-
Why? DMSO permeates standard nitrile in <5 minutes, carrying the dissolved nitro-compound through the skin.
-
B. Respiratory Protection
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm). Work at least 6 inches inside the sash.[3]
-
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (HEPA equivalent). Simple surgical masks offer zero protection against chemical dust.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
Body: Lab Coat (Cotton/Poly blend) buttoned to the neck.
-
Critical: If handling >5g, wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric cuffs.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
-
Preparation: Place a disposable balance draft shield or a simple secondary container inside the fume hood.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Nitro-aromatic powders are often static-prone and will "jump."
-
Transfer: Weigh the solid directly into a tared vial. Do not use weighing paper (risk of spill during transfer); use a weighing boat with a funnel neck or weigh directly into the reaction vessel.
-
Cleanup: Immediately wipe the balance area with a damp paper towel (water + detergent) to capture invisible dust.
Phase 2: Solubilization
-
Solvent Choice: DMSO is excellent for solubility but dangerous for permeability.
-
Protocol:
-
Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Cap the vial immediately.
-
Vortex or sonicate inside the hood.
-
Phase 3: Spill Response Workflow
If a spill occurs, panic is the enemy. Follow this logic:
Caption: Workflow for safely managing dry vs. wet spills of nitro-aromatic acids.
Waste Disposal & Deactivation
Do not dispose of down the drain. The nitro group poses environmental toxicity risks.
-
Solid Waste: Collect in a container labeled "Solid Organic Waste - Toxic/Irritant."
-
Liquid Waste:
-
Acidic Stream: If the material is in an acidic solution, keep segregated from cyanides or sulfides.
-
Basic Stream: If neutralized, it can go into general organic solvent waste (Halogenated or Non-Halogenated depending on the solvent).
-
-
Contaminated Debris: Gloves, paper towels, and weigh boats must be double-bagged and treated as solid chemical waste.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
